Product packaging for 4-Ethylpicolinamide(Cat. No.:)

4-Ethylpicolinamide

Cat. No.: B1501160
M. Wt: 150.18 g/mol
InChI Key: FCFVJZHRWVZBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethylpicolinamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1501160 4-Ethylpicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-ethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

FCFVJZHRWVZBPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpicolinamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpicolinamide, a derivative of picolinamide, is a compound of interest within medicinal chemistry due to the established and diverse biological activities of the picolinamide scaffold. While specific data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted chemical structure and properties by drawing parallels with closely related analogs. This document outlines potential synthetic routes, predicted physicochemical properties, and explores possible pharmacological activities based on the known behavior of similar compounds. All quantitative data for analogous compounds is presented in structured tables for comparative analysis, and a representative experimental workflow for its synthesis is provided.

Chemical Structure and Identification

This compound, also systematically named 4-ethylpyridine-2-carboxamide, is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxamide group at the 2-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-ethylpyridine-2-carboxamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES CCC1=CC=NC(=C1)C(=O)N
InChI Key (Not available)
CAS Number (Not available)

Physicochemical Properties (Predicted and Comparative)

Table 2: Physicochemical Properties of a Related Picolinamide Derivative

Property4-Chloro-N-methylpicolinamide[1][2]
Melting Point 41-43 °C[1]
Boiling Point 317.8±27.0 °C (Predicted)[1]
Density 1.264±0.06 g/cm³ (Predicted)[1]
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly)[1]
logP (Predicted) 1.1[2]

Synthesis of this compound

A plausible synthetic route to this compound would involve a multi-step process starting from a commercially available pyridine derivative. A common strategy for introducing an alkyl group at the 4-position of a pyridine ring is the Minisci reaction. Following the alkylation, the precursor can be converted to the corresponding picolinamide.

General Synthetic Pathway

A potential synthetic pathway can be conceptualized as follows:

  • C-4 Ethylation of a Pyridine Precursor: Starting with a suitable pyridine precursor, such as 4-cyanopyridine or a pyridine N-oxide derivative, a Minisci-type radical ethylation reaction could be employed to introduce the ethyl group at the 4-position.

  • Hydrolysis to 4-Ethylpicolinic Acid: The resulting 4-ethylpyridine derivative with a nitrile or other functional group at the 2-position would then be hydrolyzed under acidic or basic conditions to yield 4-ethylpicolinic acid.

  • Amidation to this compound: The final step would involve the amidation of 4-ethylpicolinic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.

Detailed Experimental Protocol (Representative)

The following is a representative, detailed experimental protocol for the final amidation step, adapted from general procedures for the synthesis of picolinamides.

Step 3: Amidation of 4-Ethylpicolinic Acid

  • Materials: 4-Ethylpicolinic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia (aqueous solution or gas).

  • Procedure:

    • To a solution of 4-ethylpicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-ethylpicolinoyl chloride.

    • The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.

    • A solution of aqueous ammonia (2-3 equivalents) is added dropwise to the cooled solution of the acid chloride.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

G General Synthetic Workflow for this compound cluster_0 Step 1: C-4 Ethylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation Pyridine_Precursor Pyridine Precursor (e.g., 4-cyanopyridine) Minisci_Reaction Minisci Reaction Pyridine_Precursor->Minisci_Reaction Ethyl_Radical_Source Ethyl Radical Source (e.g., from propionic acid) Ethyl_Radical_Source->Minisci_Reaction Ethyl_Pyridine 4-Ethyl-2-cyanopyridine Minisci_Reaction->Ethyl_Pyridine Hydrolysis Acid or Base Hydrolysis Ethyl_Pyridine->Hydrolysis Picolinic_Acid 4-Ethylpicolinic Acid Hydrolysis->Picolinic_Acid Activation Activation (e.g., SOCl₂) Picolinic_Acid->Activation Acid_Chloride 4-Ethylpicolinoyl Chloride Activation->Acid_Chloride Amidation_Reaction Amidation Acid_Chloride->Amidation_Reaction Ammonia Ammonia (NH₃) Ammonia->Amidation_Reaction Final_Product This compound Amidation_Reaction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found. The following are predicted key features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Features for this compound

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the pyridine ring.- Quartet and triplet signals corresponding to the ethyl group.- Broad singlet for the -NH₂ protons of the amide.
¹³C NMR - Resonances for the pyridine ring carbons.- Signals for the ethyl group carbons.- A downfield signal for the carbonyl carbon of the amide.
IR Spectroscopy - N-H stretching vibrations of the primary amide (around 3100-3500 cm⁻¹).- C=O stretching vibration of the amide (around 1650-1690 cm⁻¹).- C-H stretching of the ethyl group and aromatic ring.- C=N and C=C stretching of the pyridine ring.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 150.

Potential Pharmacological Activity and Signaling Pathways

The picolinamide scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives have shown a range of activities including antibacterial, antifungal, and as inhibitors of various enzymes.[3][4][5][6][7]

Antifungal Activity

Certain picolinamide and benzamide derivatives have been identified as having antifungal properties.[3][4] Their mechanism of action has been linked to the inhibition of the lipid-transfer protein Sec14.[3][4] This protein is crucial for the viability of fungal cells, and its inhibition disrupts essential cellular processes.

Acetylcholinesterase Inhibition

Some picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The structure-activity relationship studies of these derivatives suggest that the substitution pattern on the picolinamide core significantly influences their inhibitory activity.[5]

Potential Signaling Pathway Involvement

Given the known activities of picolinamide derivatives, this compound could potentially interact with various signaling pathways. For instance, if it were to exhibit antifungal activity via Sec14 inhibition, it would disrupt the phosphoinositide signaling pathway, which is vital for membrane trafficking and cell signaling in fungi.

G Hypothetical Signaling Pathway Inhibition by a Picolinamide Derivative Picolinamide Picolinamide Derivative Sec14 Sec14 Protein (Lipid Transfer Protein) Picolinamide->Sec14 Inhibits PI_Signaling Phosphoinositide Signaling Sec14->PI_Signaling Regulates Membrane_Trafficking Membrane Trafficking PI_Signaling->Membrane_Trafficking Controls Cell_Viability Fungal Cell Viability Membrane_Trafficking->Cell_Viability Essential for

Caption: Potential mechanism of antifungal action via Sec14 inhibition.

Conclusion

While this compound is not a widely documented compound, this technical guide provides a foundational understanding of its structure, predicted properties, and potential biological activities based on established chemical principles and the known characteristics of its structural analogs. The outlined synthetic strategies offer a practical approach for its preparation, enabling further investigation into its physicochemical and pharmacological profiles. The diverse activities of the picolinamide scaffold suggest that this compound could be a valuable candidate for further research in drug discovery and development. Future experimental work is necessary to validate the predicted properties and explore the full therapeutic potential of this compound.

References

Mechanism of Action of Picolinamide Compounds in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Picolinamide and its derivatives have emerged as a versatile scaffold in oncology drug discovery, demonstrating significant potential as anti-cancer agents. This technical guide provides an in-depth analysis of the core mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. The primary mechanism of action is the targeted inhibition of key protein kinases, including Aurora B Kinase (Aurora-B) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cell division and tumor angiogenesis, respectively. Inhibition of these pathways leads to downstream cellular consequences, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This document synthesizes quantitative data on compound efficacy, details key experimental methodologies for their evaluation, and provides visual representations of the associated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism: Protein Kinase Inhibition

The predominant mechanism by which picolinamide compounds exert their anti-tumor effects is through the inhibition of specific protein kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and are often dysregulated in cancer.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Overexpression of Aurora-A and Aurora-B is common in a wide range of human tumors, making them attractive targets for cancer therapy.

A novel series of N-methylpicolinamide-4-thiol derivatives has been shown to target this pathway. Specifically, the compound designated 6p was identified as a selective inhibitor of Aurora-B kinase. By inhibiting Aurora-B, this compound disrupts processes essential for chromosome segregation and cytokinesis, leading to potent anti-proliferative activity.

Aurora_Kinase_Inhibition cluster_0 Picolinamide Action cluster_1 Cellular Signaling Compound_6p Picolinamide Compound (6p) AuroraB Aurora-B Kinase Compound_6p->AuroraB Inhibition HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Promotes Mitosis Mitotic Progression HistoneH3->Mitosis Enables

Caption: Inhibition of the Aurora-B kinase pathway by picolinamide compound 6p.
Inhibition of VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several series of picolinamide derivatives have been specifically designed as potent inhibitors of VEGFR-2.

By binding to the kinase domain of VEGFR-2, these compounds block the downstream signaling cascade initiated by VEGF. This inhibition prevents the proliferation and migration of endothelial cells, thereby suppressing tumor angiogenesis. Compounds such as 7h, 9a, 9l, 8j, and 8l have demonstrated potent VEGFR-2 inhibitory activity.[1][2]

VEGFR2_Signaling_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activates Downstream Downstream Signaling (e.g., PLCγ, MAPK/ERK) VEGFR2->Downstream Picolinamide Picolinamide Compound Picolinamide->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis & Cell Proliferation Downstream->Angiogenesis

Caption: Disruption of VEGFR-2 signaling and angiogenesis by picolinamide compounds.
Multi-Kinase Inhibition

Some picolinamide derivatives exhibit a broader inhibitory profile, targeting multiple kinases simultaneously. For instance, compound 7h , in addition to inhibiting VEGFR-2, also shows enhanced potency towards EGFR, HER-2, c-MET, and MER kinases.[1] This multi-targeted approach can be advantageous in overcoming the complex and redundant signaling networks that drive cancer progression and resistance to single-target agents.

Cellular and Physiological Consequences

The inhibition of critical kinase pathways by picolinamide compounds translates into distinct, measurable effects on cancer cells.

Inhibition of Cancer Cell Proliferation

A primary outcome of kinase inhibition is the potent suppression of cancer cell proliferation across a wide spectrum of human cancer cell lines. This effect is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Induction of Apoptosis

By disrupting pro-survival signaling pathways, picolinamide derivatives can trigger programmed cell death, or apoptosis. For example, studies on compound 9a confirmed its pro-apoptotic activity in A549 lung cancer cells through Annexin V-FITC staining.[1] The induction of apoptosis is a hallmark of effective cancer chemotherapeutics.

Cell Cycle Arrest

Picolinamide compounds can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. Treatment of A549 cells with compound 9a resulted in cell cycle arrest at the G2/M phase.[1] This arrest prevents the cells from entering mitosis and undergoing division, thus contributing to the overall anti-proliferative effect.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->Arrest M M Phase M->G1 Arrest->M Blocked Compound Picolinamide Compound (9a) Compound->Arrest

Caption: Picolinamide compound 9a induces cell cycle arrest at the G2/M checkpoint.

Quantitative Data Summary

The efficacy of various picolinamide derivatives has been quantified through in vitro assays. The tables below summarize the IC50 values for both anti-proliferative and direct kinase inhibitory activities.

Table 1: Anti-proliferative Activity (IC50) of Picolinamide Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
N-methylpicolinamide-4-thiolHepG2Hepatocellular Carcinoma62.96--
6p HepG2Hepatocellular Carcinoma<10Sorafenib>10
6p HCT-116Colon Cancer<10Sorafenib>10
6p SW480Colon Cancer<10Sorafenib>10
8j A549Lung Cancer12.5Sorafenib19.3
8j HepG2Hepatocellular Carcinoma20.6Sorafenib29.0
8l A549Lung Cancer13.2Axitinib22.4
8l HepG2Hepatocellular Carcinoma18.2Axitinib38.7

Data sourced from multiple studies.[2][3]

Table 2: Kinase Inhibitory Activity (IC50) of Picolinamide Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
7h VEGFR-287Sorafenib180
9a VEGFR-227Sorafenib180
9l VEGFR-294Sorafenib180

Data sourced from Zeidan et al., 2019.[1]

Key Experimental Protocols

The evaluation of picolinamide compounds relies on a set of standard in vitro assays. The methodologies for these key experiments are detailed below.

Experimental_Workflow Culture 1. Seed Cancer Cells in Microplate Treat 2. Treat with Picolinamide (Varying Concentrations) Culture->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Assay 4. Perform Assay Incubate->Assay MTT Cell Viability (MTT / CCK-8) Assay->MTT e.g. Flow Apoptosis / Cell Cycle (Flow Cytometry) Assay->Flow e.g. Kinase Kinase Activity (In Vitro Assay) Assay->Kinase e.g. Analyze 5. Data Acquisition & Analysis MTT->Analyze Flow->Analyze Kinase->Analyze

Caption: General experimental workflow for evaluating picolinamide compounds.
Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the picolinamide compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase.

  • Reaction Setup: In a reaction well, combine the purified recombinant kinase (e.g., VEGFR-2 or Aurora-B), a suitable kinase substrate (e.g., a specific peptide or protein like Histone H1), and the picolinamide compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂ to the mixture.[1][5]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as SDS-PAGE loading buffer.[1]

  • Detection: Separate the reaction products using SDS-PAGE. The amount of phosphorylated substrate is quantified, typically through autoradiography (for ³²P) or by using phosphospecific antibodies in an ELISA or Western blot format.[1]

  • Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat them with the picolinamide compound for a specified duration (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice. This permeabilizes the cells.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[6]

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N DNA) phases.[7]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the picolinamide compound as desired.

  • Harvesting: Collect the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in commercial kits.

  • Staining: Add Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes) to the cell suspension.[2]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the cells promptly by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Guide on the Physicochemical Properties of 4-Ethylpicolinamide: A Template for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available experimental data on the specific solubility and stability of 4-Ethylpicolinamide could not be identified through comprehensive literature and database searches. This document therefore serves as an in-depth technical template for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation formats that would be expected in a comprehensive technical guide or whitepaper for a novel chemical entity like this compound.

Introduction

This compound is a derivative of picolinamide, a class of compounds with a wide range of biological activities. The characterization of its physicochemical properties, particularly solubility and stability, is a critical step in the early stages of drug development. This information is fundamental for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of a potential therapeutic agent. This guide provides a framework for the systematic evaluation of these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a determining factor for its absorption and bioavailability. A comprehensive solubility profile is therefore essential.

Aqueous Solubility

The solubility in aqueous media across a physiologically relevant pH range is of primary importance.

Table 1: Henderson-Hasselbalch-based Aqueous Solubility of this compound (Example Data)

pHBuffer SystemTemperature (°C)Solubility (mg/mL)Method
1.20.1 N HCl25 ± 1DataShake-flask HPLC-UV
4.5Acetate Buffer25 ± 1DataShake-flask HPLC-UV
6.8Phosphate Buffer25 ± 1DataShake-flask HPLC-UV
7.4Phosphate Buffer25 ± 1DataShake-flask HPLC-UV
1.20.1 N HCl37 ± 1DataShake-flask HPLC-UV
6.8Phosphate Buffer37 ± 1DataShake-flask HPLC-UV
Solubility in Organic Solvents

Solubility in organic solvents is crucial for developing purification methods and for the preparation of formulations.

Table 2: Solubility of this compound in Common Organic Solvents (Example Data)

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25 ± 1DataShake-flask HPLC-UV
Ethanol25 ± 1DataShake-flask HPLC-UV
Acetone25 ± 1DataShake-flask HPLC-UV
Acetonitrile25 ± 1DataShake-flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25 ± 1DataShake-flask HPLC-UV
Polyethylene Glycol 40025 ± 1DataShake-flask HPLC-UV
Experimental Protocol: Shake-Flask Solubility Determination

A standardized shake-flask method is commonly employed to determine equilibrium solubility.

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., buffered solution or organic solvent) in a sealed container.

  • Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Aliquots are withdrawn at various time points (e.g., 24 and 48 hours) and immediately filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation: Solubility is confirmed when consecutive measurements (e.g., at 24 and 48 hours) are in close agreement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Agitate at controlled temperature (e.g., 25°C) A->B C Withdraw and filter aliquot B->C D Quantify concentration by HPLC-UV C->D E Determine Equilibrium Solubility D->E

Solubility Determination Workflow

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Table 3: Summary of Forced Degradation Studies for this compound (Example Data)

Stress ConditionTime% DegradationMajor Degradants (if any)
0.1 N HCl (aq)24 hDataIdentify and quantify
0.1 N NaOH (aq)24 hDataIdentify and quantify
3% H₂O₂ (aq)24 hDataIdentify and quantify
Heat (80°C, solid)48 hDataIdentify and quantify
Photostability (ICH Q1B)ICH specified durationDataIdentify and quantify
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is diluted with 0.1 N HCl and kept at a specified temperature (e.g., 60°C).

    • Alkaline Hydrolysis: The stock solution is diluted with 0.1 N NaOH and kept at room temperature.

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Solid this compound is exposed to high temperature (e.g., 80°C) in a stability chamber.

    • Photolytic Degradation: Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is also performed.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Acid Hydrolysis (e.g., 0.1N HCl) F Stability-Indicating HPLC A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal (e.g., 80°C) D->F E Photolytic (ICH Q1B) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H

Forced Degradation Workflow

Conclusion

The solubility and stability of this compound are paramount to its potential development as a therapeutic agent. This guide provides a standardized framework for conducting these critical studies and presenting the resultant data. The generation of specific experimental data for this compound, following the protocols outlined herein, will be instrumental in advancing its preclinical and clinical development.

The Diverse Biological Activities of Substituted Picolinamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a pyridine-2-carboxamide structure, has emerged as a privileged framework in medicinal chemistry, giving rise to a diverse array of analogues with a broad spectrum of biological activities. These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of substituted picolinamide analogues, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity

Substituted picolinamide analogues have shown promising anticancer properties, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis. One of the most notable targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Picolinamide Analogues

The following table summarizes the in vitro anticancer activity of selected picolinamide derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(4-methyl-1H-imidazol-1-yl)picolinamideA549 (Lung)0.087[1]
2 N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)picolinamideA549 (Lung)0.027[1]
3 N-(3-((tert-butyldimethylsilyl)oxy)phenyl)-6-(morpholinomethyl)picolinamidePanc-1 (Pancreatic)Not specified[1]
4 N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)picolinamideOVCAR-3 (Ovarian)Not specified[1]
5 N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)picolinamideHT29 (Colon)Not specified[1]
6 N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)picolinamide786-O (Kidney)Not specified[1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of picolinamide analogues against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (picolinamide analogues) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well. The final ATP concentration should be close to its Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The following diagram illustrates the simplified signaling pathway initiated by the binding of VEGF to its receptor, VEGFR-2, leading to downstream signaling cascades that promote angiogenesis. Inhibition of VEGFR-2 by picolinamide analogues blocks these downstream effects.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K MAPK MAPK VEGFR2_active->MAPK Picolinamide Picolinamide Analogue Picolinamide->VEGFR2_active Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.

Antibacterial Activity

Certain substituted picolinamide analogues have demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria. A notable example is their efficacy against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.

Quantitative Data: Antibacterial Activity of Picolinamide Analogues

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative picolinamide analogues against different bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
7 N-(4-(oxazol-5-yl)phenyl)picolinamideC. difficile ATCC 432550.125
8 4-chloro-N-(4-(oxazol-5-yl)phenyl)picolinamideC. difficile ATCC 432550.25
7 N-(4-(oxazol-5-yl)phenyl)picolinamideS. aureus MRSA NRS70128
8 4-chloro-N-(4-(oxazol-5-yl)phenyl)picolinamideS. aureus MRSA NRS70>128
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (picolinamide analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. Typically, a volume of 50 µL per well is used.

  • Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Antifungal Activity

Picolinamide analogues have also been investigated for their antifungal properties. Some derivatives have shown activity against various fungal pathogens by targeting essential cellular processes. A key target identified is Sec14p, a phosphatidylinositol transfer protein crucial for lipid metabolism and membrane trafficking in fungi.

Quantitative Data: Antifungal Activity of Picolinamide Analogues

The following table lists the MIC values of selected picolinamide analogues against fungal species.

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
9 N-(4-bromophenyl)picolinamideCandida albicans>32
10 4-bromo-N-(4-(piperidin-1-yl)phenyl)picolinamideCandida albicans2
Experimental Protocol: In Vitro Phosphatidylinositol Transfer Protein (Sec14p) Activity Assay

This protocol describes a fluorescence-based assay to measure the phosphatidylinositol (PI) transfer activity of Sec14p and its inhibition by picolinamide analogues.

Materials:

  • Recombinant yeast Sec14p

  • Donor liposomes containing NBD-PI (nitrobenzoxadiazole-labeled phosphatidylinositol) and a quencher lipid (e.g., Rhodamine-PE).

  • Acceptor liposomes (unlabeled).

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.2, 100 mM KCl).

  • Test compounds (picolinamide analogues) in DMSO.

  • Fluorometer.

Procedure:

  • Prepare donor and acceptor liposomes by sonication or extrusion.

  • In a cuvette, mix the assay buffer, acceptor liposomes, and the test compound at various concentrations.

  • Add Sec14p to the cuvette and incubate for a few minutes.

  • Initiate the transfer reaction by adding the donor liposomes.

  • Monitor the increase in NBD fluorescence over time using a fluorometer (Excitation ~460 nm, Emission ~534 nm). The transfer of NBD-PI from the quenched donor to the acceptor liposomes results in an increase in fluorescence.

  • Calculate the initial rate of PI transfer for each compound concentration.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Sec14p-Dependent Vesicular Trafficking

The following diagram illustrates the role of Sec14p in the secretory pathway and how its inhibition by picolinamide analogues can disrupt this process.

Sec14p_Pathway cluster_golgi Trans-Golgi Network (TGN) Sec14p Sec14p PI4K PI 4-Kinase (Pik1p) Sec14p->PI4K Stimulates PIP PI(4)P PI4K->PIP Generates Vesicle_budding Vesicle Budding PIP->Vesicle_budding Promotes Secretory_Vesicle Secretory Vesicle Vesicle_budding->Secretory_Vesicle Forms Picolinamide Picolinamide Analogue Picolinamide->Sec14p Inhibits Plasma_Membrane Plasma Membrane Secretory_Vesicle->Plasma_Membrane Fuses with Exocytosis Exocytosis Plasma_Membrane->Exocytosis Leads to

Role of Sec14p in vesicular trafficking.

Experimental Workflow: Synthesis and Screening of Picolinamide Analogues

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel substituted picolinamide analogues.

Drug_Discovery_Workflow Start Start: Target Identification Library_Design Library Design (Scaffold & R-group selection) Start->Library_Design Synthesis Chemical Synthesis of Analogues Library_Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single concentration assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50 / MIC determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process End End: Preclinical Development SAR_Analysis->End Lead_Optimization->Synthesis

Workflow for picolinamide analogue discovery.

This technical guide provides a foundational understanding of the diverse biological activities of substituted picolinamide analogues. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Among the diverse scaffolds explored for kinase inhibition, picolinamide-based structures have emerged as a promising class of inhibitors, demonstrating potent activity against various kinases, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the discovery of picolinamide-based kinase inhibitors, with a focus on their design, synthesis, and biological evaluation, particularly as VEGFR-2 inhibitors.

Core Concept: Picolinamide as a Kinase Inhibitor Scaffold

Picolinamide, a derivative of pyridine-2-carboxylic acid, serves as a versatile scaffold for the design of kinase inhibitors. Its rigid structure and the presence of a nitrogen atom in the pyridine ring, along with the amide linkage, provide key interaction points within the ATP-binding pocket of kinases. The core picolinamide structure can be strategically modified at various positions to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these inhibitors, leading to the identification of compounds with significant anti-proliferative and anti-angiogenic activities.

Targeted Signaling Pathway: VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the growth of new blood vessels to supply the tumor with nutrients and oxygen.[1] By inhibiting VEGFR-2, picolinamide-based inhibitors can effectively block this signaling pathway, thereby cutting off the tumor's blood supply and impeding its growth and metastasis.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide Inhibitor Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by picolinamide-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of picolinamide-based kinase inhibitors.

General Synthesis of N-Aryl Picolinamides

A common method for synthesizing N-aryl picolinamides involves the coupling of picolinic acid with a substituted aniline.[2]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: A suspension of picolinic acid in thionyl chloride is refluxed for 16 hours. The excess thionyl chloride is removed under reduced pressure to yield the picolinoyl chloride as an oil.[2]

  • Amide Coupling: The crude picolinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of the desired substituted aniline and triethylamine in anhydrous DCM is added dropwise.[2]

  • Reaction: The reaction mixture is stirred at 0°C for 20 minutes and then allowed to warm to room temperature and stirred for an additional 16 hours.[2]

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl picolinamide.

In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™)

The LanthaScreen™ TR-FRET assay is a robust method for measuring the inhibitory activity of compounds against VEGFR-2.[1]

Materials:

  • Recombinant VEGFR-2 (KDR) enzyme

  • LanthaScreen™ Certified Tb-anti-pTyr (PY20) Antibody

  • GFP-STAT1 substrate

  • ATP

  • TR-FRET dilution buffer

  • Test compounds (picolinamide derivatives)

  • 384-well assay plate

Procedure:

  • Reagent Preparation: Prepare solutions of VEGFR-2 enzyme, GFP-STAT1 substrate, ATP, and test compounds in TR-FRET dilution buffer at the desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle control to the wells of the assay plate.

    • Add 5 µL of a mixture of VEGFR-2 enzyme and GFP-STAT1 substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a solution containing Tb-anti-pTyr (PY20) antibody to stop the reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, collecting emission signals at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the anti-proliferative activity of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test compounds (picolinamide derivatives)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 10 µL of serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of picolinamide-based kinase inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundIC₅₀ (nM)
Picolinamide-01150
Picolinamide-0275
Picolinamide-0325
Sorafenib (Control)50

Table 2: Anti-proliferative Activity against A549 Cells

CompoundIC₅₀ (µM)
Picolinamide-0115.2
Picolinamide-028.1
Picolinamide-032.5
Sorafenib (Control)5.8

Experimental Workflow

The discovery and development of picolinamide-based kinase inhibitors follow a structured workflow, from initial design to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Target Identification (e.g., VEGFR-2) B Lead Compound Identification (Picolinamide Scaffold) A->B C SAR-guided Chemical Synthesis B->C D Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™) C->D E Cell-based Anti-proliferative Assay (e.g., CCK-8) D->E F Data Analysis (IC50 Determination) E->F G Iterative Design & Synthesis F->G SAR Feedback H In Vivo Efficacy (Xenograft Models) F->H Promising Leads G->C I ADME/Tox Studies H->I J Candidate Selection I->J

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

Picolinamide-based compounds represent a promising class of kinase inhibitors with demonstrated efficacy against key cancer targets like VEGFR-2. This technical guide has provided a comprehensive overview of their discovery, including the underlying signaling pathways, detailed experimental protocols for their synthesis and evaluation, and a structured workflow for their development. The continued exploration of the picolinamide scaffold through rational design and robust biological screening holds significant potential for the development of novel and effective cancer therapeutics.

References

In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Picolinamide, a derivative of picolinic acid, serves as a crucial scaffold in medicinal chemistry due to its versatile biological activities. The development of novel picolinamide derivatives has emerged as a promising strategy in the search for new therapeutic agents, particularly in oncology. These compounds have demonstrated the ability to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, by inhibiting key signaling molecules. This technical guide provides a consolidated overview of the in vitro evaluation of several series of novel picolinamide derivatives, focusing on their anticancer properties, experimental methodologies, and mechanisms of action.

Quantitative Biological Evaluation: Anti-proliferative Activity

The primary assessment for potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used, representing the concentration of a compound required to inhibit cell proliferation by 50%. Below is a summary of the in vitro anti-proliferative activities of representative picolinamide derivatives against various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Picolinamide Derivatives

Compound ID Target/Class HepG2 (Liver) A549 (Lung) HCT-116 (Colon) Panc-1 (Pancreas) Reference Compound
Series 1: Thiol Derivatives Sorafenib
6p Aurora-B Kinase Inhibitor <10 - <10 - 16.30
Series 2: VEGFR-2 Inhibitors Sorafenib / Axitinib
8j VEGFR-2 Kinase Inhibitor 20.6 12.5 - - 29.0 / 38.7
8l VEGFR-2 Kinase Inhibitor 18.2 13.2 - - 29.0 / 38.7
Series 3: Phenylamino Derivatives Sorafenib
5q Broad-spectrum Low µM - Low µM - -
Series 4: (Thio)urea Derivatives Sorafenib
7h Multi-kinase Inhibitor - >10 - Significant 180 nM (VEGFR-2)

| 9a | VEGFR-2/Apoptosis Inducer | - | Potent | - | - | 180 nM (VEGFR-2) |

Data synthesized from multiple studies for comparative purposes.[1][2][3][4]

Key Experimental Protocols

Detailed and reproducible methodologies are fundamental to the in vitro evaluation of drug candidates. The following sections describe standard protocols used to assess the anticancer activity of picolinamide derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the picolinamide derivatives (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO). A reference drug like Sorafenib is used as a positive control.[1][2]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

To determine the specific molecular targets of the derivatives, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as Aurora-B Kinase or VEGFR-2.[1][2][4]

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate containing the purified recombinant kinase (e.g., Aurora-B, VEGFR-2), a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The picolinamide derivatives are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based detection systems that measure the amount of ADP produced.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Workflows and Signaling Pathways

Understanding the experimental process and the mechanism of action is crucial for drug development. The following diagrams illustrate a typical workflow for in vitro screening and a proposed signaling pathway for kinase-inhibiting picolinamide derivatives.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical progression from compound synthesis to the identification of a lead candidate for further studies.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Identification A Compound Design B Chemical Synthesis A->B C Purification & Characterization B->C D Cell Proliferation Assay (MTT) C->D G Data Analysis (IC50 Determination) D->G E Kinase Inhibition Assay H Lead Compound Selection E->H F Mechanism of Action Studies (e.g., Apoptosis) F->H G->E G->F G compound Picolinamide Derivative kinase Overexpressed Kinase (e.g., Aurora-B, VEGFR-2) compound->kinase Binds & Inhibits downstream Downstream Signaling Proteins kinase->downstream Activates kinase->downstream Blocked proliferation Cell Proliferation & Survival downstream->proliferation downstream->proliferation apoptosis Apoptosis (Cell Death) proliferation->apoptosis Leads to

References

An In-depth Technical Guide on 4-Ethylpicolinamide and its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the compound "4-Ethylpicolinamide." This guide, therefore, explores the well-documented therapeutic targets of the broader picolinamide class of compounds to infer the potential applications of this compound. The data and methodologies presented herein are derived from studies on various picolinamide derivatives and should be considered representative of the potential activities of this compound, rather than direct evidence of its biological profile.

Introduction

Picolinamide, a derivative of picolinic acid, constitutes a versatile scaffold in medicinal chemistry, giving rise to a wide array of derivatives with diverse biological activities. These compounds have been investigated for their potential in treating a range of conditions, including metabolic diseases, bacterial infections, and neurological disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of picolinamide derivatives, offering insights into the potential applications of this compound for researchers, scientists, and drug development professionals.

Potential Therapeutic Targets

Based on the current body of research on picolinamide derivatives, three primary therapeutic targets have been identified:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is a promising strategy for the treatment of type 2 diabetes and other metabolic syndromes.

  • Clostridioides difficile: Certain picolinamides exhibit potent and selective antibacterial activity against this pathogenic bacterium, a leading cause of antibiotic-associated diarrhea.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic approach for managing the symptoms of Alzheimer's disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Picolinamide derivatives have emerged as potent inhibitors of 11β-HSD1, an enzyme that plays a crucial role in regulating glucocorticoid levels. By converting inactive cortisone to active cortisol in key metabolic tissues, 11β-HSD1 has been implicated in the pathophysiology of insulin resistance, obesity, and type 2 diabetes.

Quantitative Data

The inhibitory activities of a series of 6-substituted picolinamide derivatives against human 11β-HSD1 have been evaluated. The following table summarizes the data for a representative potent compound from these studies.

Compound ReferenceStructureh11β-HSD1 IC50 (nM)
Compound 25N-(1-(cyanomethyl)cyclobutyl)-6-(4-fluorophenyl)picolinamide9

Data extracted from "Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)".

Experimental Protocol: 11β-HSD1 Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of picolinamide derivatives against human 11β-HSD1.

Materials:

  • Human 11β-HSD1 enzyme (microsomal fraction)

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation Proximity Assay (SPA) beads

  • Anti-cortisol antibody

  • Tritiated cortisol ([3H]-cortisol)

  • 96-well plates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the human 11β-HSD1 enzyme, NADPH, and the test compound (picolinamide derivative) in a suitable buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, cortisone.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of cortisol produced is quantified using a competitive binding assay.

  • In this assay, the cortisol produced in the enzymatic reaction competes with a known amount of [3H]-cortisol for binding to a specific anti-cortisol antibody coupled to SPA beads.

  • The plate is incubated to allow for binding, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the amount of cortisol produced in the enzymatic reaction.

  • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

G 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Conversion Picolinamide Picolinamide Derivative Picolinamide->HSD11B1 Inhibition Gene Target Gene Transcription GR->Gene Metabolic Adverse Metabolic Effects (e.g., Insulin Resistance) Gene->Metabolic

Caption: Inhibition of 11β-HSD1 by picolinamide derivatives.

Antibacterial Activity against Clostridioides difficile

Recent studies have highlighted the potential of picolinamide derivatives as narrow-spectrum antibiotics specifically targeting Clostridioides difficile. This is a significant area of interest due to the urgent need for new treatments for C. difficile infection (CDI) that do not disrupt the protective gut microbiota.

Quantitative Data

The antibacterial efficacy of picolinamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The table below presents the MIC values for a lead picolinamide compound against various C. difficile strains.

Compound ReferenceC. difficile Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)
Picolinamide 87101 clinical & laboratory strains0.120.25

Data extracted from "Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile".

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of picolinamide derivatives against C. difficile is determined using the broth microdilution method as follows.

Materials:

  • Clostridioides difficile strains

  • Brucella broth supplemented with hemin and vitamin K

  • 96-well microtiter plates

  • Test compound (picolinamide derivative)

  • Anaerobic chamber

Procedure:

  • The picolinamide derivative is serially diluted in supplemented Brucella broth in a 96-well plate.

  • A standardized inoculum of each C. difficile strain is prepared and added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • MIC50 and MIC90 values are calculated as the concentrations at which the growth of 50% and 90% of the tested strains are inhibited, respectively.

Experimental Workflow

G MIC Determination Workflow start Start prep_plate Prepare Serial Dilutions of Picolinamide Derivative in 96-well Plate start->prep_plate inoculate Inoculate Wells prep_plate->inoculate prep_inoculum Prepare Standardized C. difficile Inoculum prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 24-48h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination of picolinamides.

Acetylcholinesterase (AChE) Inhibition

A series of picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.

Quantitative Data

The inhibitory potency of picolinamide derivatives against AChE is quantified by their IC50 values. The data for a representative compound is shown below.

Compound ReferenceTarget EnzymeIC50 (µM)
Compound 7aAcetylcholinesterase (AChE)2.49 ± 0.19

Data extracted from "Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors".

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of picolinamide derivatives can be determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Test compound (picolinamide derivative)

Procedure:

  • In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • The AChE enzyme is added to the mixture, and the plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • The reaction is initiated by the addition of the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • The absorbance of the resulting solution is measured kinetically at 412 nm using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value is calculated from the dose-response curve of the inhibitor.

Logical Relationship

G AChE Inhibition Logical Flow AChE Acetylcholinesterase (AChE) ACh Acetylcholine (Neurotransmitter) AChE->ACh Hydrolyzes Choline Choline + Acetate Picolinamide Picolinamide Derivative Picolinamide->AChE Inhibits ACh->Choline Synapse Increased Acetylcholine in Synaptic Cleft ACh->Synapse Neuron Enhanced Cholinergic Neurotransmission Synapse->Neuron

Picolinamide Derivatives: A Promising Frontier in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising classes of molecules being investigated, picolinamide derivatives have emerged as potent and selective inhibitors of bacterial growth, particularly against the notorious pathogen Clostridioides difficile. This technical guide provides a comprehensive overview of the current state of research on picolinamide derivatives as potential antibacterial agents, with a focus on their structure-activity relationships, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction

Picolinamide, a derivative of picolinic acid, features a carboxamide group attached to a pyridine ring. This scaffold has proven to be a versatile platform for the development of various therapeutic agents. In the realm of antibacterial research, strategic modifications to the picolinamide core have led to the discovery of compounds with significant potency and, in some cases, remarkable selectivity for specific bacterial pathogens. Notably, research has highlighted the efficacy of certain picolinamide derivatives against C. difficile, a leading cause of antibiotic-associated diarrhea and a significant healthcare burden worldwide.[1][2]

Quantitative Antibacterial Activity

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial potency and selectivity of picolinamide derivatives. The primary metric for quantifying antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of picolinamide derivatives against various bacterial strains, with a particular focus on their activity against C. difficile.

Table 1: Antibacterial Activity of Picolinamide Derivatives against Clostridioides difficile

CompoundModificationMIC (µg/mL) against C. difficileReference
4 Isonicotinamide core0.25[1]
5 Picolinamide coreNot explicitly stated, but reported as a prototype[1]
87 2,4-disubstituted picolinamide0.125[1]
99-105 Isonicotinamides with ether linkage≤1[1]
106-111 Picolinamides with ether linkage≤1[1]
112-119 Carboxylate or ester-containing derivativesPotent activity maintained[1]

Table 2: Selectivity of Picolinamide Derivative 87

Bacterial StrainTypeMIC (µg/mL)Reference
C. difficile Gram-positive, anaerobic0.125[1]
MRSA (NRS70) Gram-positive, aerobic128[1]
MSSA Gram-positive, aerobic>128[1]
E. faecium Gram-positive, aerobic>128[1]

The data clearly indicates that the picolinamide scaffold, particularly with a 2,4-substitution pattern as seen in compound 87 , confers exquisite selectivity for C. difficile over other Gram-positive bacteria.[1] This selectivity is a highly desirable characteristic for a C. difficile-targeted antibiotic, as it would minimize disruption to the normal gut microbiota, a key factor in the prevention of recurrent infections.

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

The antibacterial effect of at least one potent picolinamide derivative has been attributed to the inhibition of bacterial cell wall biosynthesis.[3] The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure for maintaining cell shape and integrity, making its synthesis an attractive target for antibacterial drugs.

Macromolecular Synthesis Assays

Macromolecular synthesis assays are employed to identify which major cellular biosynthetic pathway is inhibited by a compound. These assays typically involve the use of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis. In the case of a specific picolinamide derivative, these assays revealed a significant and selective inhibition of peptidoglycan synthesis, with minimal impact on the synthesis of DNA, RNA, and proteins.[3]

Visualizing the Effect: Scanning Electron Microscopy

Scanning electron microscopy (SEM) provides a powerful visual confirmation of cell wall damage. Bacteria treated with picolinamide derivatives that inhibit cell wall synthesis exhibit distinct morphological changes, such as cell lysis and altered surface texture, when compared to untreated cells. This provides direct evidence of the compound's disruptive effect on the bacterial cell envelope.[3]

While the general mechanism of inhibiting cell wall biosynthesis has been established, the specific molecular target (i.e., the enzyme) within this pathway for picolinamide derivatives has not yet been definitively identified in the reviewed literature. Further research is required to pinpoint the precise enzyme that is inhibited, which would enable a more detailed understanding of the mechanism of action and facilitate rational drug design.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of picolinamide derivatives as antibacterial agents.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standardized and widely used technique for its determination.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., C. difficile) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL, in an appropriate growth medium.

  • Serial Dilution of Picolinamide Derivatives: The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., anaerobic conditions for C. difficile) and for a specified duration (typically 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Macromolecular Synthesis Assay

This assay is crucial for elucidating the mechanism of action of a novel antibacterial agent.

Protocol:

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacterium is prepared.

  • Radiolabeled Precursor Addition: The bacterial culture is aliquoted and incubated with specific radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and peptidoglycan (e.g., N-acetyl-[³H]glucosamine).

  • Compound Treatment: The picolinamide derivative is added to the cultures at a concentration known to be inhibitory (e.g., 4x MIC). Control antibiotics with known mechanisms of action are used as positive controls.

  • Incubation and Precipitation: After a defined incubation period, the synthesis of macromolecules is stopped, and the macromolecules are precipitated using an agent like trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radioactivity in the precipitated macromolecules is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor in the presence of the test compound indicates inhibition of that particular biosynthetic pathway.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the direct impact of the antibacterial agent on the bacterial cell structure.

Protocol:

  • Bacterial Treatment: The target bacteria are incubated with the picolinamide derivative at an inhibitory concentration for a specified period. Untreated bacteria serve as a control.

  • Fixation: The bacterial cells are fixed, typically with glutaraldehyde, to preserve their structure.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.

  • Critical Point Drying: The dehydrated samples are subjected to critical point drying to remove the solvent without causing structural collapse.

  • Sputter Coating: The dried samples are coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

  • Imaging: The coated samples are then visualized using a scanning electron microscope to observe any morphological changes.

Visualizing Key Processes

To better understand the workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Picolinamide Derivatives Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Selectivity Selectivity Testing (vs. other bacteria) MIC->Selectivity MMS Macromolecular Synthesis Assay Selectivity->MMS SEM Scanning Electron Microscopy MMS->SEM Target Target Identification (Further Studies) SEM->Target

Figure 1: Experimental workflow for the evaluation of picolinamide derivatives.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_wall Cell Wall Picolinamide Picolinamide Derivative Polymerization Peptidoglycan Polymerization Picolinamide->Polymerization Inhibition Precursors Peptidoglycan Precursors Transport Precursor Transport Precursors->Transport Transport->Polymerization Crosslinking Peptidoglycan Cross-linking Polymerization->Crosslinking DamagedWall Compromised Cell Wall Crosslinking->DamagedWall CellLysis Cell Lysis DamagedWall->CellLysis Leads to

Figure 2: Proposed mechanism of action of picolinamide derivatives.

Conclusion and Future Directions

Picolinamide derivatives represent a highly promising class of antibacterial agents, particularly for the targeted therapy of C. difficile infections. The ability to achieve high potency and selectivity through chemical modification underscores the potential of this scaffold. The identification of cell wall biosynthesis as a primary target provides a solid foundation for further development.

Future research should focus on several key areas:

  • Precise Target Identification: Elucidating the specific enzyme(s) within the peptidoglycan biosynthesis pathway that are inhibited by picolinamide derivatives is of paramount importance. This will enable a more detailed understanding of their mechanism of action and facilitate structure-based drug design for improved potency and spectrum.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of infection.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to picolinamide derivatives is crucial for predicting their long-term clinical viability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-methyl-picolinamide-4-thiol derivatives, which have shown potential as antitumor agents through the inhibition of Aurora-B kinase. The information is compiled for professionals in chemical synthesis and drug development, offering a comprehensive guide to the preparation and evaluation of these compounds.

Introduction

N-methyl-picolinamide-4-thiol derivatives represent a class of compounds with significant anti-proliferative activities. Notably, certain derivatives have demonstrated potent and broad-spectrum efficacy against various human cancer cell lines, in some cases exceeding the performance of established drugs like sorafenib. The mechanism of action for the most promising of these compounds has been identified as the selective inhibition of Aurora-B kinase, a key regulator of mitosis. Overexpression of Aurora-B is common in many human tumors, making it a prime target for anticancer therapies. These application notes provide the synthetic route, biological activity data, and a detailed experimental protocol for these promising therapeutic candidates.

Data Presentation

The synthesized N-methyl-picolinamide-4-thiol derivatives were evaluated for their ability to inhibit cell proliferation in human cancer cell lines. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Inhibition of Cell Proliferation by N-methyl-picolinamide-4-thiol Derivatives (6a-w) against HepG2 Cancer Cell Line. [1][2]

CompoundR GroupIC50 (µM)
6a-phenyl16.54
6b-phenyl-p-OCH323.91
6f-phenyl-o-Cl61.55
6h-phenyl-2,4-Di-Cl10.55
6i-phenyl-2,6-Di-F23.25
6j-phenyl-2,3,4,5-Tetra-F54.24
6k-phenyl-m-CF317.04
6l-phenyl-p-CF310.96
6m-phenyl-o-CF365.38
6n-phenyl-m-NO219.12
6o-phenyl-p-NO233.67
6p -CHCl2 2.23
6u-propionyl>100
6v-butyryl>100
6w-pivaloyl>100
Sorafenib(positive control)16.30

Table 2: Kinase Inhibitory Activity of Compound 6p.

Kinase% Inhibition at 10 µM
Aurora-A28
Aurora-B 85
Aurora-C35
VEGFR-215

Experimental Protocols

The synthesis of N-methyl-picolinamide-4-thiol derivatives is a multi-step process. The following protocol outlines the general procedure.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • To a solution of 2-picolinic acid, add thionyl chloride, sodium bromide, and chlorobenzene.

  • Reflux the mixture for 19 hours at 85 °C to yield 4-chloropicolinoyl chloride hydrochloride.

  • Treat the resulting acid chloride with a 25% aqueous solution of methylamine in THF to produce 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide

  • Dissolve 4-chloro-N-methylpicolinamide and 4-aminothiophenol in DMF.

  • Add t-BuOK and stir the mixture for 3.5 hours at 25 °C.

  • Add K2CO3 and continue stirring for 15 hours at 85 °C to yield 4-(4-aminophenylthio)-N-methylpicolinamide.

Step 3: Synthesis of the Final N-methyl-picolinamide-4-thiol Derivatives (e.g., compound 6p)

  • To a solution of 4-(4-aminophenylthio)-N-methylpicolinamide in THF, add K2CO3.

  • Cool the mixture to 0-5 °C.

  • Add the desired acyl chloride (e.g., dichloroacetyl chloride for compound 6p) dropwise.

  • Stir the reaction mixture for 2 hours at 0-5 °C.

  • Extract the product with an appropriate organic solvent, dry, and purify by chromatography to obtain the final N-methyl-picolinamide-4-thiol derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Chloro-N-methylpicolinamide cluster_step2 Step 2: Synthesis of Amine Intermediate cluster_step3 Step 3: Acylation start 2-Picolinic Acid intermediate1 4-Chloropicolinoyl chloride HCl start->intermediate1 SOCl2, NaBr, Chlorobenzene, 85°C product1 4-Chloro-N-methylpicolinamide intermediate1->product1 Methylamine (aq) product2 4-(4-Aminophenylthio)-N-methylpicolinamide product1->product2 t-BuOK, K2CO3, DMF reagent2 4-Aminothiophenol reagent2->product2 final_product N-methyl-picolinamide-4-thiol Derivative product2->final_product K2CO3, THF, 0-5°C reagent3 Acyl Chloride (RCOCl) reagent3->final_product

Caption: Synthetic scheme for N-methyl-picolinamide-4-thiol derivatives.

Signaling Pathway

signaling_pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase AuroraB Aurora-B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 phosphorylates SpindleAssembly Spindle Assembly Checkpoint AuroraB->SpindleAssembly regulates ChromosomeSeg Chromosome Segregation AuroraB->ChromosomeSeg ensures correct Compound6p N-methyl-picolinamide-4-thiol Derivative (e.g., 6p) Compound6p->AuroraB inhibits SpindleAssembly->Anaphase allows progression Apoptosis Apoptosis (Cell Death) ChromosomeSeg->Apoptosis errors lead to

Caption: Inhibition of the Aurora-B kinase signaling pathway.

References

Application Notes and Protocols for Studying Picolinamide-Protein Interactions Using Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide, a derivative of picolinic acid, and its chemical scaffolds are of significant interest in drug discovery due to their demonstrated therapeutic potential, including antifungal and antibacterial activities. Understanding the molecular basis of these activities requires a detailed investigation of the interactions between picolinamide-based ligands and their protein targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity, key interacting residues, and the overall mechanism of action. These application notes provide an overview of known protein targets for picolinamide derivatives and a detailed protocol for conducting molecular docking studies to elucidate these interactions.

Application Notes: Picolinamide Derivatives and Their Protein Targets

Picolinamide and its analogs have been investigated as inhibitors for a range of protein targets across different organisms. The following sections summarize key findings from molecular docking studies in major therapeutic areas.

Antifungal Activity: Targeting Sec14p

Picolinamide and benzamide chemotypes have been identified as having antifungal properties. Through chemogenomic profiling and biochemical assays, the primary target in Saccharomyces cerevisiae was identified as Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein. X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p, paving the way for rational drug design of novel antifungal agents.

Antibacterial Activity: Targeting Enoyl-Acyl Carrier Protein Reductase (InhA)

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of bacteria, including Mycobacterium tuberculosis. It is a well-established target for antibacterial drug development. Molecular docking studies have been instrumental in identifying and optimizing inhibitors of InhA.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapeutics. Drug repurposing and virtual screening campaigns have utilized molecular docking to identify potential Mpro inhibitors, including scaffolds related to picolinamide.

Quantitative Data from Molecular Docking Studies

The following tables summarize quantitative data from molecular docking studies of picolinamide derivatives and other related compounds against various protein targets. This data is essential for comparing the binding affinities of different ligands and for guiding structure-activity relationship (SAR) studies.

Table 1: Docking Scores of Various Ligands Against Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)

Ligand/DerivativePDB ID of TargetDocking SoftwareBinding Energy/Score (kcal/mol)Reference
Isoniazid Analogue (Ligand 29)2IE0Glide (Schrödinger)-8.11 (XP Glide Score)
Isoniazid Analogue (Ligand 17)2IE0Glide (Schrödinger)-7.95 (XP Glide Score)
CHEMBL4413734U0JPyRx (AutoDock)-11.1[1]
Pyrrole Hydrazone (Compound 5r)Not SpecifiedSurflex-DockNot Specified (Noted as highly active)[2]
Chrysin Derivative4FS3AutoDock Vina-10.3[3]

Table 2: Docking Scores of Repurposed Drugs Against SARS-CoV-2 Main Protease (Mpro)

Ligand/DerivativePDB ID of TargetDocking SoftwareBinding Energy/Score (kcal/mol)Reference
Kanamycin5R81Glide (Schrödinger)-7.836[4]
Sulfinalol5R81Glide (Schrödinger)-7.825[4]
Carvedilol5R81Glide (Schrödinger)-7.995[4]
Perampanel6LU7Glide, FRED, AutoDock VinaConsensus Docking[5]
Celecoxib6LU7Glide, FRED, AutoDock VinaConsensus Docking[5]
Marine Natural Product (Dieckol)6LU7YASARA (AutoDock)-11.76[6]

Visualizations

Chemical Structure of Picolinamide

Caption: Chemical structure of picolinamide.

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Download Protein Structure (e.g., from RCSB PDB) Protein_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB_Download->Protein_Prep Ligand_Download 2. Obtain Ligand Structure (e.g., from PubChem) Ligand_Prep 4. Prepare Ligand (Energy minimization, define rotatable bonds) Ligand_Download->Ligand_Prep Grid_Gen 5. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Docking_Run 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 7. Analyze Docking Poses (Binding Energy/Score) Docking_Run->Pose_Analysis Interaction_Analysis 8. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis SAR_Analysis 9. Structure-Activity Relationship (SAR) and Lead Optimization Interaction_Analysis->SAR_Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols: Molecular Docking of a Picolinamide Derivative

This protocol provides a generalized yet detailed methodology for performing a molecular docking study of a picolinamide derivative against a protein target using AutoDock Vina, a widely used open-source docking program.[7][8][9][10]

Software and Resource Requirements
  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files.

  • AutoDock Vina: The docking engine.[7]

  • Molecular visualization software: PyMOL or Discovery Studio for analyzing results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Protocol: Step-by-Step

Step 2.1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein from the PDB database (e.g., Enoyl-ACP reductase from M. tuberculosis, PDB ID: 4U0J).[1]

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, co-factors (unless essential for binding), and any existing ligands.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Add Charges: Compute and add Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock.

Step 2.2: Ligand Preparation

  • Obtain Ligand Structure: Download the structure of the picolinamide derivative from a database like PubChem in SDF or MOL2 format.

  • Load Ligand: Open the ligand file in AutoDock Tools.

  • Detect Root and Torsion: Define the rotatable bonds to allow for ligand flexibility during docking.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Step 2.3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

  • Center the Grid: Center the grid box on the active site of the protein. This can be done by selecting the key active site residues or by using the coordinates of a co-crystallized ligand if available. For PDB ID 4U0J, the active site is well-defined.[1]

  • Set Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å, but this should be tailored to the specific protein.

  • Save Configuration: Save the grid box parameters (center coordinates and dimensions) in a configuration file (e.g., conf.txt).

Step 2.4: Running AutoDock Vina

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the name of the output file.

  • Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file: vina --config conf.txt --log log.txt

Step 2.5: Analysis of Results

  • Examine Binding Affinities: The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted binding poses. More negative values indicate stronger predicted binding.

  • Visualize Binding Poses: Open the output .pdbqt file (e.g., output.pdbqt) along with the original protein structure in a molecular visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions: Analyze the interactions between the best-scoring pose of the picolinamide derivative and the protein's active site. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This analysis provides insights into the structural basis of the ligand's activity.

Conclusion

Molecular docking is an indispensable tool for the study of picolinamide-protein interactions, offering a cost-effective and rapid method to predict binding modes and affinities. The protocols and data presented here serve as a guide for researchers to employ this technique in the discovery and optimization of novel picolinamide-based therapeutic agents. By combining computational predictions with experimental validation, a deeper understanding of the molecular mechanisms of these promising compounds can be achieved.

References

Navigating the Medicinal Chemistry of Picolinamides: A Case Study on a Potential Misnomer and a Clinically Relevant Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: The compound "4-Ethylpicolinamide" does not correspond to a well-established pharmaceutical agent in publicly available scientific literature and databases. It is possible that this name is a misnomer or refers to a novel, less-documented research chemical. However, initial database searches for compounds with similar structural motifs and therapeutic applications point towards a potential association with the widely recognized antiepileptic drug, Eslicarbazepine acetate . This document will proceed by providing detailed application notes and protocols for Eslicarbazepine acetate, a compound with significant relevance in medicinal chemistry and clinical practice. It is presented here as a plausible subject of interest given the initial query.

Application Notes for Eslicarbazepine Acetate (BIA 2-093)

Introduction:

Eslicarbazepine acetate, also known by its research code BIA 2-093, is a third-generation antiepileptic drug (AED) belonging to the dibenzazepine carboxamide family.[1][2] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine ((S)-licarbazepine), which is also the active metabolite of oxcarbazepine.[3][4] Approved for the treatment of partial-onset seizures, its development was focused on improving the efficacy and safety profile compared to its predecessors, carbamazepine and oxcarbazepine.[1]

Mechanism of Action:

The primary mechanism of action of eslicarbazepine, the active metabolite of eslicarbazepine acetate, is the blockade of voltage-gated sodium channels (VGSCs).[1][4] It selectively enhances the slow inactivation of these channels, thereby reducing the repetitive firing of neurons without affecting normal neurotransmission.[2] This targeted action on channels in a state of sustained depolarization contributes to its efficacy in controlling seizures.

Pharmacokinetics and Metabolism:

Eslicarbazepine acetate is well-absorbed orally and is rapidly converted to eslicarbazepine by esterases.[4] Unlike oxcarbazepine, its metabolism is stereoselective, leading primarily to the pharmacologically active S-enantiomer, eslicarbazepine. This avoids the formation of the less active R-enantiomer, potentially leading to a more favorable side-effect profile.[2]

Quantitative Biological Data:

ParameterValueDescription
IC50 (Sodium Channel Binding) 138 nMConcentration causing 50% inhibition of radioligand binding to voltage-gated sodium channels.[1]
ED50 (Maximal Electroshock Seizure Model - Oral, Mice) 4.7 mg/kgEffective dose to protect 50% of mice from seizures induced by maximal electroshock when administered orally.[1]
ED50 (Maximal Electroshock Seizure Model - i.p., Mice) 6.3 mg/kgEffective dose to protect 50% of mice from seizures induced by maximal electroshock when administered intraperitoneally.[1]
TD50 (Oral, Mice) 358.7 mg/kgMedian toxic dose in mice when administered orally.[1]
TD50 (i.p., Mice) 78.6 mg/kgMedian toxic dose in mice when administered intraperitoneally.[1]

Experimental Protocols

1. Protocol for Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Model):

This protocol is a standard preclinical method to assess the efficacy of potential antiepileptic drugs.

  • Animals: Male Swiss mice (20-25 g).

  • Drug Administration: Eslicarbazepine acetate is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (e.g., 60 minutes for p.o., 30 minutes for i.p.), mice are subjected to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • The presence or absence of a tonic hindlimb extension is recorded as the endpoint.

    • The percentage of animals protected from the tonic hindlimb extension at each dose is calculated.

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals from the seizure endpoint, is determined using probit analysis.

2. Protocol for In Vitro Sodium Channel Binding Assay:

This assay determines the affinity of a compound for voltage-gated sodium channels.

  • Preparation of Synaptosomes: Rat cortical synaptosomes are prepared from the cerebral cortices of adult rats by differential centrifugation.

  • Radioligand Binding Assay:

    • Synaptosomal membranes are incubated with a specific radioligand for the sodium channel (e.g., [³H]batrachotoxinin-A 20-α-benzoate) in the presence and absence of varying concentrations of Eslicarbazepine acetate.

    • The reaction is incubated to allow for binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Visualizing Key Processes

experimental_workflow cluster_mes Maximal Electroshock Seizure Model cluster_binding Sodium Channel Binding Assay drug_admin Drug Administration (Oral or IP) mes_stim Maximal Electroshock Stimulation drug_admin->mes_stim Time Interval observation Observe for Tonic Hindlimb Extension mes_stim->observation ed50 Calculate ED50 observation->ed50 synaptosome_prep Prepare Rat Cortical Synaptosomes incubation Incubate with Radioligand and Test Compound synaptosome_prep->incubation filtration Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification ic50 Calculate IC50 quantification->ic50 metabolic_pathway esli_acetate Eslicarbazepine Acetate (Prodrug) eslicarbazepine Eslicarbazepine (Active Metabolite) esli_acetate->eslicarbazepine Esterases (Rapid Conversion) inactive_metabolites Inactive Metabolites eslicarbazepine->inactive_metabolites Glucuronidation

References

Application Note: High-Throughput Screening for Picolinamide Antibacterial Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with high selectivity for pathogenic bacteria over host cells. Picolinamide, a derivative of picolinic acid, and its analogues have emerged as a promising class of compounds with antimicrobial properties. Notably, certain picolinamide derivatives have demonstrated potent and selective activity against specific bacteria, such as the Gram-positive anaerobe Clostridioides difficile, by targeting essential pathways like cell wall biosynthesis[1][2]. This application note provides a comprehensive experimental framework for assessing the antibacterial selectivity of picolinamide and its derivatives. The described protocols detail the determination of antibacterial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, alongside the evaluation of cytotoxicity against a mammalian cell line to calculate a Selectivity Index (SI).

Principle

The antibacterial selectivity of a compound is a measure of its ability to inhibit or kill bacteria at concentrations that are not toxic to mammalian cells. This is quantified by the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity to its antibacterial activity. A higher SI value indicates greater selectivity and a more promising therapeutic profile. This is determined by comparing the 50% cytotoxic concentration (CC50) against a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the target bacteria.

Materials and Reagents

  • Picolinamide or its derivatives

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Clostridioides difficile (e.g., ATCC 43255)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Mammalian Cell Line:

    • Vero (kidney epithelial cells, e.g., ATCC CCL-81) or HEK-293 (human embryonic kidney cells, e.g., ATCC CRL-1573)

  • Culture Media and Reagents:

    • Mueller-Hinton Broth (MHB)

    • Tryptic Soy Broth (TSB)

    • Mueller-Hinton Agar (MHA)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Resazurin sodium salt

  • Equipment and Consumables:

    • 96-well sterile flat-bottom microtiter plates

    • Multichannel pipettes

    • Microplate reader (spectrophotometer)

    • Incubator (37°C, 5% CO2 for mammalian cells)

    • Shaking incubator (37°C for bacteria)

    • Laminar flow hood

    • Hemocytometer or automated cell counter

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of picolinamide that inhibits visible bacterial growth.[3][4][5]

  • Preparation of Picolinamide Stock Solution: Dissolve the picolinamide compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to a starting concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture on MHA, inoculate a few colonies into TSB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting picolinamide solution (prepared in step 1) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of picolinamide at which there is no visible turbidity (i.e., the first clear well). A resazurin solution can be added to aid in visualization; a color change from blue to pink indicates bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of picolinamide that kills ≥99.9% of the initial bacterial inoculum.[6][7][8]

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of picolinamide that results in no colony formation on the MHA plate, indicating a 99.9% or greater reduction in the initial inoculum.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of picolinamide on the viability of a mammalian cell line to determine the 50% cytotoxic concentration (CC50).[9][10][11]

  • Cell Seeding:

    • Culture mammalian cells (e.g., Vero) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of picolinamide in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the picolinamide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest picolinamide concentration) and a cell-free blank.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of CC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the picolinamide concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 4: Calculation of Selectivity Index (SI)

The Selectivity Index is calculated to evaluate the compound's therapeutic window.

SI = CC50 / MIC

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
Picolinamide-AS. aureus816Vero>128>16
Picolinamide-AE. coli64>128Vero>128>2
Picolinamide-AC. difficile0.250.5Vero>128>512
VancomycinS. aureus12Vero>128>128
CiprofloxacinE. coli0.0150.03Vero503333

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols.

Experimental_Workflow cluster_antibacterial Antibacterial Efficacy cluster_cytotoxicity Cytotoxicity Assessment cluster_selectivity Selectivity Determination MIC MIC Assay MBC MBC Assay MIC->MBC Subculture from non-turbid wells SI Selectivity Index (SI) Calculation MIC->SI Cytotoxicity MTT Assay on Mammalian Cells Cytotoxicity->SI MIC_Protocol_Flow prep_compound Prepare Picolinamide Stock & Dilutions serial_dilute Serial Dilution in 96-Well Plate prep_compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Cytotoxicity_Pathway cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-Well Plate treat_cells Treat with Picolinamide Serial Dilutions seed_cells->treat_cells incubate_cells Incubate (24-48h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

References

Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide derivatives have emerged as a promising class of small molecules exhibiting potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the key targets of picolinamide-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

These application notes provide a detailed protocol for a biochemical kinase inhibitory assay to evaluate the potency of picolinamide compounds against VEGFR-2. The described methodology is based on a luminescence-based assay that quantifies ATP consumption following the kinase reaction, providing a robust and high-throughput compatible method for determining inhibitor potency.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF-A. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (monomer) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR-2 (dimer, phosphorylated) VEGFR2_inactive->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway leading to angiogenesis.

Data Presentation: Inhibitory Activity of Picolinamide Derivatives against VEGFR-2

The following table summarizes the in vitro inhibitory activity of selected picolinamide-based compounds against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDVEGFR-2 IC50 (nM)Reference
8j 530[1]
8l 290[1]
8a 870[1]
8u 1220[1]
7h 87[2]
9a 27[2]
9l 94[2]
Sorafenib (Reference) 180[2]

Experimental Protocol: VEGFR-2 Kinase Inhibitory Assay

This protocol describes a luminescence-based biochemical assay to determine the IC50 values of picolinamide compounds against recombinant human VEGFR-2. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while the presence of an effective inhibitor results in a higher luminescent signal.

Materials and Reagents
  • Recombinant Human VEGFR-2 (catalytic domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Picolinamide compounds (dissolved in 100% DMSO)

  • Reference inhibitor (e.g., Sorafenib)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow

Kinase_Inhibitory_Assay_Workflow A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - VEGFR-2 Enzyme C Add Compounds to Assay Plate: - Transfer diluted compounds to assay plate - Include positive (no inhibitor) and negative (no enzyme) controls A->C B Prepare Compound Plate: - Serially dilute picolinamide compounds in 100% DMSO B->C D Add Kinase and Substrate: - Add VEGFR-2 enzyme and substrate to all wells except negative control C->D E Initiate Kinase Reaction: - Add ATP to all wells to start the reaction D->E F Incubate: - Incubate at 30°C for 60 minutes E->F G Stop Reaction & Detect Signal: - Add Kinase-Glo® Reagent to stop the reaction and generate luminescent signal F->G H Measure Luminescence: - Read plate on a luminometer G->H I Data Analysis: - Calculate % inhibition - Determine IC50 values H->I

References

Application Notes and Protocols for the Synthesis of 4-aminophenylamino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-aminophenylamino-N-methylpicolinamide, a key intermediate in the development of novel antitumor agents. The protocol is based on established synthetic routes and includes quantitative data, detailed experimental procedures, and visual representations of the workflow.

Introduction

4-aminophenylamino-N-methylpicolinamide serves as a crucial building block for a series of compounds with potential antiproliferative activities against various cancer cell lines[1]. The synthesis involves a two-step process commencing with the preparation of a 4-chloro-N-methylpicolinamide intermediate, followed by a nucleophilic aromatic substitution with a substituted aniline derivative.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of 4-chloro-N-methylpicolinamide

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2-Picolinic acidC₆H₅NO₂123.11Starting Material
Thionyl chlorideSOCl₂118.97Chlorinating Agent
MethylamineCH₅N31.06Amine Source

Table 2: Reactants and Reagents for the Synthesis of 4-aminophenylamino-N-methylpicolinamide

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-chloro-N-methylpicolinamideC₇H₇ClN₂O170.60Intermediate
p-PhenylenediamineC₆H₈N₂108.14Amine Source
EthanolC₂H₅OH46.07Solvent
Concentrated HClHCl36.46Acid Catalyst
1% NaOH solutionNaOH40.00Base for Neutralization

Experimental Protocols

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

The synthesis of the intermediate, 4-chloro-N-methylpicolinamide, is a crucial first step. While the primary literature focuses on the subsequent step, the preparation of this intermediate can be achieved from 2-picolinic acid[1].

  • Acid Chloride Formation: 2-Picolinic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM) or neat, to form the corresponding acid chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of HCl gas ceases.

  • Amidation: The resulting acid chloride is then carefully added to a solution of methylamine (typically an aqueous solution or a solution in an organic solvent like THF) at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is stirred for a few hours to allow for the formation of 4-chloro-N-methylpicolinamide.

  • Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove excess reagents and byproducts. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-aminophenylamino-N-methylpicolinamide

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the picolinamide ring is displaced by an amino group[2][3].

  • Reaction Setup: A mixture of 4-chloro-N-methylpicolinamide and p-phenylenediamine is heated at 160 °C for 1 hour in the absence of a solvent[1].

  • Acidic Work-up: After cooling, the reaction mixture is dissolved in ethanol, and concentrated hydrochloric acid is added dropwise. The resulting solution is stirred under reflux for 4 hours[1]. This step may facilitate the reaction and aid in the subsequent purification.

  • Neutralization and Precipitation: The solution is then cooled to room temperature, and a 1% aqueous solution of sodium hydroxide is added to neutralize the mixture. The addition of the basic solution leads to the precipitation of the desired product, 4-aminophenylamino-N-methylpicolinamide[1].

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-chloro-N-methylpicolinamide cluster_step2 Step 2: Synthesis of 4-aminophenylamino-N-methylpicolinamide start1 2-Picolinic Acid intermediate1 Picolinoyl Chloride start1->intermediate1 Chlorination reagent1 Thionyl Chloride reagent1->intermediate1 product1 4-chloro-N-methylpicolinamide intermediate1->product1 Amidation reagent2 Methylamine reagent2->product1 start2 4-chloro-N-methylpicolinamide product1->start2 reaction_mixture Heated Reaction Mixture start2->reaction_mixture Heating (160°C) reagent3 p-Phenylenediamine reagent3->reaction_mixture acidic_solution Acidic Solution in EtOH reaction_mixture->acidic_solution Dissolution & Acidification reagent4 EtOH, conc. HCl reagent4->acidic_solution final_product 4-aminophenylamino-N-methylpicolinamide acidic_solution->final_product Neutralization & Precipitation reagent5 1% NaOH (aq) reagent5->final_product

Caption: Experimental workflow for the synthesis of 4-aminophenylamino-N-methylpicolinamide.

signaling_pathway cluster_cell Cancer Cell gf Growth Factors receptor Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 4-aminophenylamino-N-methylpicolinamide (and derivatives) inhibitor->receptor Potential Inhibition inhibitor->raf Inhibition

Caption: Postulated signaling pathway inhibition by 4-aminophenylamino-N-methylpicolinamide derivatives in cancer cells.

References

Application Notes and Protocols for In Vivo Testing of Picolinamide Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide, a derivative of picolinic acid, and its analogs have emerged as a promising class of compounds with potential antitumor activities. These small molecules have been shown to target various critical pathways involved in cancer progression, including cell cycle regulation and angiogenesis. The evaluation of these compounds in relevant in vivo animal models is a crucial step in the preclinical drug development process to assess their efficacy, toxicity, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the established animal models and detailed protocols for the in vivo testing of picolinamide-based antitumor agents. The information is curated to assist researchers in designing and executing robust preclinical studies. While extensive in vivo data on novel picolinamide derivatives is still emerging, this document leverages available data on structurally related compounds, such as other pyridine derivatives and the well-studied niclosamide, to provide a practical framework.

Preclinical Animal Models for Antitumor Activity Assessment

The selection of an appropriate animal model is critical for obtaining clinically relevant data. The most commonly used models for evaluating the in vivo efficacy of anticancer agents are xenograft and orthotopic models in immunocompromised mice.

1. Subcutaneous Xenograft Models: This is the most common and technically straightforward model. Human cancer cells are injected subcutaneously into the flank of an immunocompromised mouse.

  • Advantages: Ease of tumor implantation, monitoring of tumor growth through external measurements, and straightforward assessment of drug efficacy.

  • Disadvantages: The tumor microenvironment does not fully recapitulate that of the human organ of origin, which can affect tumor growth, metastasis, and drug response.

2. Orthotopic Models: In this model, human tumor cells are implanted into the corresponding organ in the animal from which the cancer originated (e.g., breast cancer cells into the mammary fat pad).

  • Advantages: Provides a more clinically relevant tumor microenvironment, allows for the study of tumor-stroma interactions, and can better model metastasis.

  • Disadvantages: The surgical procedure for implantation is more complex, and monitoring tumor growth often requires specialized imaging techniques.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Picolinamide Derivatives

Objective: To evaluate the in vivo antitumor efficacy of a picolinamide derivative in a subcutaneous human cancer xenograft model.

Materials:

  • Human cancer cell line of interest (e.g., HCT116 for colon cancer, A2780 for ovarian cancer)

  • Immunocompromised mice (e.g., BALB/c nu/nu or NOD/SCID, 6-8 weeks old)

  • Cell culture medium and reagents

  • Matrigel (optional, to enhance tumor take rate)

  • Test picolinamide compound and vehicle control

  • Positive control cytotoxic agent (e.g., cyclophosphamide, cisplatin)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Anesthetic agent

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line under standard conditions.

    • On the day of injection, harvest cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at the desired concentration (e.g., 5 x 10^6 cells/100 µL) in PBS or a mixture of PBS and Matrigel.

    • Maintain cell viability above 95% as determined by trypan blue exclusion.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice per group):

      • Group 1: Vehicle control (administered via the same route as the test compound)

      • Group 2: Test picolinamide derivative (at one or more dose levels)

      • Group 3: Positive control drug

  • Drug Administration:

    • Administer the test compound and controls as per the desired schedule (e.g., daily, three times a week) and route (e.g., intraperitoneal, oral gavage). For example, a pyridine derivative LHT-13-19 was administered intraperitoneally at a daily dose of 3.7 mg/kg for 10 days in a colon adenocarcinoma model.[1]

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors and measure their final weight.

    • Process the tumors for further analysis (e.g., histopathology, immunohistochemistry, Western blotting) to evaluate target engagement and pharmacodynamic effects.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Protocol 2: Orthotopic Ovarian Cancer Model

Objective: To assess the antitumor activity of a picolinamide derivative in a more clinically relevant orthotopic ovarian cancer model.

Materials:

  • Human ovarian cancer cell line (e.g., SKOV3)

  • Immunocompromised female mice (e.g., nude mice)

  • Surgical instruments

  • Anesthetic and analgesic agents

  • Imaging system for monitoring tumor growth (e.g., bioluminescence imaging if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Prepare the cancer cells as described in Protocol 1.

  • Surgical Implantation:

    • Anesthetize the mouse and administer analgesia.

    • Make a small incision in the abdominal wall to expose the ovary.

    • Inject the cell suspension directly into the ovary.

    • Suture the incision and monitor the animal's recovery.

  • Animal Grouping and Treatment:

    • Allow the tumors to establish for a set period (e.g., 7-10 days).

    • Randomize the mice into treatment and control groups as in Protocol 1.

  • Drug Administration: Administer the picolinamide derivative and controls as determined by pharmacokinetic and tolerability studies.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using a non-invasive imaging modality.

    • Monitor the overall health and body weight of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Perform a necropsy to assess the primary tumor burden and the presence of metastases.

    • Collect tumors and other relevant tissues for further analysis.

Data Presentation

The following tables summarize in vivo efficacy data for compounds structurally related to picolinamide.

Table 1: In Vivo Antitumor Activity of Niclosamide in a T-Cell Acute Lymphoblastic Leukemia Xenograft Model

Treatment GroupDoseMean Tumor Volume (mm³)Mean Tumor Weight (g)
Control-1206 ± 257.00.4934 ± 0.08122
Niclosamide5 mg/kg458.4 ± 106.2Not reported
Niclosamide20 mg/kg392.8 ± 92.490.2756 ± 0.06513
Dexamethasone1 mg/kg202.9 ± 29.080.1562 ± 0.02282

Data from a study using CCRF-CEM cells in NOD/SCID mice, with treatment administered three times a week for 26 days.[2]

Table 2: In Vivo Efficacy of a Pyridine Derivative (LHT-13-19) in a Colon Adenocarcinoma Xenograft Model

Treatment GroupDaily DoseOutcome
Vehicle Control--
Cyclophosphamide10 mg/kgStandard cytotoxic effect
LHT-13-193.7 mg/kgIncreased tumor size doubling time, increased survival rate, decreased frequency of metastasis

Data from a 10-day study in athymic BALB/c nu/nu mice with HCT116 xenografts.[1]

Table 3: In Vitro and In Vivo Activity of Pyridine Derivative H42 in Ovarian Cancer

Cell LineIC50 (µM) after 72hIn Vivo ModelOutcome
A27805.40 ± 0.53Nude xenograftInhibition of tumor growth without obvious toxicity
SKOV30.85 ± 0.02Nude xenograftInhibition of tumor growth without obvious toxicity

In vitro data is provided for context.[3]

Table 4: In Vivo Antitumor Activity of a Pyrano-Pyridine Hybrid (Compound 3b) in a Breast Cancer Model

CompoundIn Vitro IC50 (MCF-7 cells)In Vivo ModelOutcome
3bNot specified, but showed superior antiproliferative activity to TaxolNot specified79% reduction in tumor size

This study highlights the potential of pyridine-based hybrids.[4]

Potential Signaling Pathways and Mechanisms of Action

Picolinamide derivatives may exert their antitumor effects by modulating several key signaling pathways.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a crucial regulator of mitosis. Its inhibition can lead to defects in chromosome segregation and ultimately cell death. Some picolinamide derivatives have been identified as inhibitors of Aurora B kinase.

Aurora_B_Kinase_Pathway Picolinamide Picolinamide Derivative AuroraB Aurora B Kinase Picolinamide->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation CENPA CENP-A AuroraB->CENPA Phosphorylation ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation KinetochoreAttachment Kinetochore-Microtubule Attachment CENPA->KinetochoreAttachment Apoptosis Apoptosis KinetochoreAttachment->Apoptosis Defects lead to

Aurora B Kinase Inhibition by Picolinamide Derivatives

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the tumor's blood supply.

VEGFR2_Signaling_Pathway Picolinamide Picolinamide Derivative VEGFR2 VEGFR-2 Picolinamide->VEGFR2 Inhibition InhibitionAngiogenesis Inhibition of Angiogenesis Picolinamide->InhibitionAngiogenesis VEGF VEGF VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAF->Angiogenesis

VEGFR-2 Signaling Inhibition

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Niclosamide, a related compound, is known to inhibit this pathway.

Wnt_Beta_Catenin_Pathway Picolinamide Picolinamide-like Compound DestructionComplex Destruction Complex Picolinamide->DestructionComplex Stabilization? InhibitionTranscription Inhibition of Transcription Picolinamide->InhibitionTranscription Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Wnt/β-catenin Pathway Modulation

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of picolinamide derivatives.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_model Animal Model (Xenograft/Orthotopic) cell_culture->animal_model tumor_implantation Tumor Implantation animal_model->tumor_implantation treatment Treatment with Picolinamide Derivative tumor_implantation->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

In Vivo Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethylpicolinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound with high yield?

A1: A common and high-yielding route involves a two-step synthesis starting from 4-cyanopyridine. The first step is an ethylation of the pyridine ring, followed by the hydrolysis of the nitrile group to the corresponding amide. An alternative high-yield pathway starts with the reduction of 1-(4-bromopyridine-2-yl)ethanone to 2-ethyl-4-bromopyridine, followed by a cyanation reaction to yield 2-ethyl-4-cyanopyridine, which is then hydrolyzed.[1]

Q2: What are the critical parameters to control during the synthesis to maximize the yield?

A2: Key parameters to control include reaction temperature, reaction time, purity of starting materials, and the choice of catalyst and solvent. For instance, in the hydrolysis of 2-ethyl-4-cyanopyridine, controlling the temperature is crucial to prevent the over-hydrolysis to the carboxylic acid.

Q3: What are the main byproducts that can form during the synthesis of this compound?

A3: The primary byproduct of concern is 4-ethylpicolinic acid, which can form if the hydrolysis of the nitrile group is too vigorous or prolonged. Other potential impurities may arise from incomplete reactions or side reactions of the starting materials.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of this compound and the impurities present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 2-ethyl-4-cyanopyridine Incomplete reduction of the starting ketone.- Increase the amount of reducing agent.- Extend the reaction time.- Optimize the reaction temperature.
Inefficient cyanation reaction.- Ensure the catalyst is active.- Use a cyanide source of high purity.- Optimize solvent and temperature conditions.[1]
Low yield of this compound Incomplete hydrolysis of 2-ethyl-4-cyanopyridine.[2]- Increase the concentration of the acid or base catalyst.- Extend the reaction time.- Increase the reaction temperature cautiously.
Formation of 4-ethylpicolinic acid as a byproduct.- Shorten the reaction time for hydrolysis.- Use milder reaction conditions (e.g., lower temperature, less concentrated catalyst).- Monitor the reaction progress closely using techniques like TLC or HPLC.
Presence of starting material in the final product Incomplete reaction in any of the steps.- Review and optimize the reaction conditions for the specific incomplete step (time, temperature, reagent stoichiometry).- Ensure efficient mixing.
Difficulty in product isolation Product is too soluble in the reaction solvent.- For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- If using column chromatography, select an appropriate eluent system to achieve good separation.

Experimental Protocols

Synthesis of 2-ethyl-4-cyanopyridine

This protocol is based on the method described in patent CN112194620B.[1]

  • Reduction of 1-(4-bromopyridine-2-yl)ethanone:

    • Dissolve 1-(4-bromopyridine-2-yl)ethanone in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., Palladium on carbon) and a reducing agent (e.g., hydrogen gas or a hydride source).

    • Stir the reaction mixture at a controlled temperature and pressure until the reaction is complete (monitored by TLC or GC).

    • Filter off the catalyst and evaporate the solvent to obtain 2-ethyl-4-bromopyridine.

  • Cyanation of 2-ethyl-4-bromopyridine:

    • Dissolve 2-ethyl-4-bromopyridine in a suitable solvent (e.g., DMF or DMSO).

    • Add a cyanide source (e.g., copper(I) cyanide or zinc cyanide).

    • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete.

    • After completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or distillation to obtain 2-ethyl-4-cyanopyridine.

Hydrolysis of 2-ethyl-4-cyanopyridine to this compound

This protocol is a general method based on the principles of nitrile hydrolysis.[2]

  • Acid or Base-catalyzed Hydrolysis:

    • Dissolve 2-ethyl-4-cyanopyridine in a suitable solvent (e.g., ethanol, water).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).

    • Heat the reaction mixture under reflux and monitor the progress by TLC or HPLC.

    • Once the reaction is complete, neutralize the mixture.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Process Workflow and Troubleshooting Logic

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-ethyl-4-cyanopyridine cluster_step2 Step 2: Hydrolysis to this compound cluster_troubleshooting Troubleshooting cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Start: 1-(4-bromopyridine-2-yl)ethanone reduction Reduction start->reduction cyanation Cyanation reduction->cyanation intermediate Intermediate: 2-ethyl-4-cyanopyridine cyanation->intermediate low_yield_intermediate Low Yield of Intermediate? cyanation->low_yield_intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Final Product: This compound hydrolysis->product low_yield_product Low Yield of Final Product? hydrolysis->low_yield_product solution1a Optimize Reduction: - Temp - Time - Reagent qty low_yield_intermediate->solution1a solution1b Optimize Cyanation: - Catalyst - Solvent - Temp low_yield_intermediate->solution1b solution2a Optimize Hydrolysis: - Catalyst conc. - Time - Temp low_yield_product->solution2a solution2b Prevent Byproduct: - Milder conditions - Monitor reaction low_yield_product->solution2b

Caption: Workflow for the synthesis of this compound and key troubleshooting points.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with picolinamide derivatives during in vitro experiments.

Troubleshooting Guides

Problem 1: Picolinamide derivative precipitates out of solution during in vitro assay.

  • Question: My picolinamide derivative, dissolved in DMSO, precipitates when added to the aqueous assay buffer. What can I do?

  • Answer: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

    • Decrease the final DMSO concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and can cause compounds to crash out when diluted into an aqueous buffer. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay. You may need to prepare a more concentrated stock solution of your compound in DMSO to achieve this.

    • Optimize the assay buffer pH: The solubility of ionizable compounds, including many picolinamide derivatives, is highly pH-dependent. Determine the pKa of your compound and adjust the buffer pH accordingly to favor the more soluble ionized form. For acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is generally better.

    • Incorporate co-solvents or excipients: If adjusting DMSO and pH is insufficient, consider adding a non-toxic co-solvent or a solubilizing excipient to your assay buffer.

      • Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in small percentages. Always run a vehicle control to ensure the co-solvent does not affect your assay.

      • Excipients: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility. Surfactants like Tween® 80 or Poloxamer 188 can also be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.

    • Utilize a different formulation strategy: For persistent solubility issues, consider preparing a different formulation of your picolinamide derivative before adding it to the assay.

      • Co-crystals: Co-crystallization with a suitable co-former can dramatically increase the dissolution rate and apparent solubility.[1]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be formulated to create a fine emulsion upon dilution in the aqueous buffer, keeping the compound solubilized.

Problem 2: Inconsistent results in cell-based assays due to poor solubility.

  • Question: I am observing high variability in my cell-based assay results when testing a series of picolinamide derivatives. I suspect it's due to solubility differences. How can I confirm this and improve my assay?

  • Answer: Variability in cell-based assays is often linked to the poor and inconsistent solubility of test compounds.

    • Perform a kinetic solubility assessment: Before conducting your cell-based assay, determine the kinetic solubility of your picolinamide derivatives in the specific assay medium. This will help you identify the concentration at which each compound starts to precipitate under the assay conditions. Nephelometry or light scattering-based plate readers are high-throughput methods suitable for this.

    • Test at concentrations below the solubility limit: To ensure your results are not confounded by compound precipitation, perform your cell-based assays at concentrations below the determined kinetic solubility limit.

    • Visually inspect your assay plates: Before and after the incubation period, inspect the wells of your assay plates under a microscope. Look for any signs of compound precipitation (e.g., crystals, amorphous precipitate).

    • Employ solubility-enhancing formulations: If the desired test concentrations are above the solubility limit, use the formulation strategies mentioned in Problem 1 (co-solvents, excipients, co-crystals, or lipid-based formulations) to increase the solubility of your compounds. Always include the formulation vehicle as a control in your experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial approach to improve the solubility of a novel picolinamide derivative for in vitro testing?

    • A1: Start with the simplest methods first. Optimize the final DMSO concentration to be as low as possible (ideally ≤ 0.1%) and adjust the pH of your aqueous buffer if your compound is ionizable. If these steps are insufficient, incorporating a well-characterized solubilizing excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD) is a robust next step.

  • Q2: How can I choose the right excipient for my picolinamide derivative?

    • A2: The choice of excipient depends on the physicochemical properties of your compound. A screening approach is often the most effective. Test a panel of excipients from different classes (e.g., cyclodextrins, surfactants, polymers) at various concentrations to identify the most effective one for your specific picolinamide derivative. An intrinsic solubility-excipient classification gradient map can be a useful tool for this.[2]

  • Q3: Can I use sonication to dissolve my picolinamide derivative in the assay buffer?

    • A3: Sonication can be used to aid initial dissolution, but it may lead to the formation of a supersaturated and unstable solution that can precipitate over time. If you use sonication, ensure the compound remains in solution for the duration of your experiment. It is generally recommended to achieve solubility through formulation rather than physical force.

  • Q4: Are there any specific picolinamide derivatives that are known to have better solubility?

    • A4: The solubility of a picolinamide derivative is highly dependent on its specific chemical structure. However, the introduction of ionizable groups, such as a carboxylate, can improve water solubility while maintaining biological activity.[3]

Data Presentation

Table 1: Examples of Solubility Enhancement Strategies for Picolinamide and Structurally Related Derivatives

Compound ClassFormulation StrategyExcipient/Co-formerFold Increase in Aqueous SolubilityReference
Diclofenac (an NSAID)Co-crystallizationPicolinamide112x in water, 22x in pH 6.8 buffer[1]
o-aminobenzamide derivative (F8)Salt Formation2HCl>50x in pure water and normal saline[4]
3-nitroimidazo[1,2-a]pyridine derivativeChemical ModificationPyridin-4-yl substitutionSignificantly improved aqueous solubility[5][6][7]
Poorly soluble drugs (general)Inclusion ComplexCyclodextrinsVaries (typically 10-100x)[6]
Poorly soluble drugs (general)Micellar SolubilizationSurfactants (e.g., Cremophor RH40)Varies (typically 10-1000x)

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the picolinamide derivatives in 100% DMSO.

  • Prepare Assay Buffer: Use the same aqueous buffer that will be used in the subsequent in vitro assay (e.g., PBS, cell culture medium).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the compound stock solutions in DMSO.

  • Addition to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the assay buffer. This will create a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader with a light scattering module.

  • Data Analysis: Plot the turbidity signal against the compound concentration. The concentration at which the turbidity signal significantly increases above the baseline is the kinetic solubility limit.

Protocol 2: Preparation of a Picolinamide Derivative-Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Determine the desired molar ratio of the picolinamide derivative to the cyclodextrin (e.g., 1:1, 1:2).

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer.

  • Compound Addition: Slowly add the powdered picolinamide derivative to the cyclodextrin solution while stirring vigorously.

  • Incubation/Sonication: Stir the mixture at room temperature for 24-48 hours or until the solution becomes clear. Gentle heating or sonication can be used to accelerate complex formation, but care must be taken to avoid compound degradation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized picolinamide derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualization

experimental_workflow cluster_start Start: Poorly Soluble Picolinamide Derivative cluster_formulation Solubility Enhancement Strategy cluster_prep Sample Preparation cluster_qc Quality Control cluster_assay In Vitro Experiment cluster_analysis Data Analysis start Picolinamide Derivative Powder strategy Select Strategy: - pH Adjustment - Co-solvents - Excipients (Cyclodextrins, Surfactants) - Co-crystallization - Lipid-Based Formulation start->strategy prep Prepare Formulation strategy->prep qc Kinetic Solubility Assay prep->qc assay Perform In Vitro Assay (e.g., Cell-based, Biochemical) qc->assay Concentration < Solubility Limit analysis Analyze and Interpret Results assay->analysis

Caption: Experimental workflow for addressing solubility issues of picolinamide derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor VEGFR-2 pi3k PI3K receptor->pi3k VEGF Binding angiogenesis Angiogenesis receptor->angiogenesis picolinamide Picolinamide Derivative picolinamide->receptor Inhibition aurora_b Aurora-B Kinase picolinamide->aurora_b Inhibition sec14p Sec14p (Phospholipid Transfer) picolinamide->sec14p Inhibition akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation aurora_b->proliferation golgi Golgi Trafficking sec14p->golgi

Caption: Potential signaling pathways modulated by picolinamide derivatives.

References

Optimizing reaction conditions for picolinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of picolinamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of picolinamide, covering two primary synthetic routes: the amidation of picolinic acid and the hydrolysis of 2-cyanopyridine.

Route 1: Amidation of Picolinic Acid

This route typically involves the reaction of picolinic acid with an amine, often facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acid chloride.

Question: I am getting a low yield of my desired picolinamide when reacting picolinic acid with my amine. What are the possible causes and solutions?

Answer:

Low yields in the amidation of picolinic acid can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Inefficient Amide Coupling: The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions.

    • Solution: Employ a coupling agent to facilitate the amide bond formation under milder conditions. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDC).

  • Poor Activation of Picolinic Acid: If you are using a two-step process involving the formation of an acid chloride, incomplete conversion can result in a low yield.

    • Solution: Ensure your activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is fresh and used in stoichiometric excess. The reaction should be performed in an inert, dry solvent (e.g., DCM, THF) under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

  • Side Reactions: The reaction conditions might be promoting the formation of byproducts.

    • Solution: Optimize the reaction temperature. While some reactions require heat, excessive temperatures can lead to decomposition. Start with room temperature and monitor the reaction progress. The use of a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), can help to neutralize any acid generated during the reaction without competing with the amine nucleophile.[1]

Question: I have observed the formation of an unexpected chlorinated byproduct when using thionyl chloride to activate my picolinic acid. How can I avoid this?

Answer:

The formation of a chlorinated byproduct, specifically a 4-chloro-substituted picolinamide, has been reported when using thionyl chloride for the in-situ generation of the picolinoyl chloride.[2][3]

  • Mechanism of Formation: This side reaction is believed to occur via an electrophilic aromatic substitution on the pyridine ring, which is activated under the reaction conditions.

  • Mitigation Strategies:

    • Use an Alternative Activating Agent: Consider using a different activating agent that does not contain chlorine, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like DCC or EDC.

    • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the formation of the acid chloride. This can help to minimize the rate of the competing chlorination reaction.

    • Purification: If the chlorinated byproduct does form, it can often be separated from the desired product by column chromatography.[2][3]

Route 2: Hydrolysis of 2-Cyanopyridine

This method involves the partial hydrolysis of the nitrile group of 2-cyanopyridine to form the primary amide. A significant challenge is preventing over-hydrolysis to the corresponding carboxylic acid (picolinic acid).

Question: My synthesis of picolinamide from 2-cyanopyridine is resulting in a significant amount of picolinic acid as a byproduct. How can I improve the selectivity for the amide?

Answer:

The formation of picolinic acid is a common issue in the hydrolysis of 2-cyanopyridine, as the amide intermediate can be further hydrolyzed under the reaction conditions.[4] Here are some strategies to favor the formation of picolinamide:

  • Milder Reaction Conditions: Harsh acidic or basic conditions and high temperatures promote the hydrolysis of the amide to the carboxylic acid.

    • Solution: Employ milder conditions. For example, the use of hydrogen peroxide in an alkaline solution (e.g., aqueous ethanol with NaOH) can selectively hydrolyze the nitrile to the amide.[5]

  • Careful Monitoring of Reaction Time: The duration of the reaction is critical.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (2-cyanopyridine) is consumed and before significant amounts of the picolinic acid byproduct are formed. It has been noted that reaction times longer than 4 hours can lead to a significant increase in the formation of picolinic acid.[4]

  • Control of pH: The pH of the reaction mixture can influence the rate of hydrolysis.

    • Solution: Maintain a controlled pH throughout the reaction. For alkaline hydrolysis, use a stoichiometric amount of base rather than a large excess.

Quantitative Data Summary

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield of PicolinamideReference
Picolinic AcidSOCl₂, N-methylanilineBenzeneRefluxNot specified35%
2-Cyanopyridine30% H₂O₂Water Extract of Banana Peel AshNot specifiedNot specifiedHigh (not quantified)
2-CyanopyridineNaOHWater706Not specified (forms sodium picolinate)[6]

Note: The table above provides a summary of conditions from various sources. Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Picolinamide Synthesis from Picolinic Acid via DCC Coupling

This protocol describes a general procedure for the synthesis of picolinamide from picolinic acid and an amine using DCC as a coupling agent.

Materials:

  • Picolinic acid

  • Amine (e.g., ammonia, primary or secondary amine)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask, dissolve picolinic acid (1 equivalent) in anhydrous DCM.

  • Add the amine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the picolinic acid and amine mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Picolinamide Synthesis from 2-Cyanopyridine via Controlled Hydrolysis

This protocol outlines a general method for the selective hydrolysis of 2-cyanopyridine to picolinamide.

Materials:

  • 2-Cyanopyridine

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (or other base)

  • Ethanol

  • Water

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask, dissolve 2-cyanopyridine (1 equivalent) in a mixture of ethanol and water.

  • Add a catalytic amount of sodium hydroxide.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.5-2 equivalents).

  • Stir the reaction at a low temperature (e.g., 0-10 °C) and monitor the progress carefully by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, carefully quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to decompose the excess hydrogen peroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting picolinamide by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: From Picolinic Acid cluster_route2 Route 2: From 2-Cyanopyridine pa Picolinic Acid activation Activation (e.g., SOCl₂, DCC/EDC) pa->activation coupling Amide Coupling activation->coupling amine Amine amine->coupling workup1 Workup & Purification coupling->workup1 pico1 Picolinamide workup1->pico1 cn 2-Cyanopyridine hydrolysis Controlled Hydrolysis (e.g., H₂O₂, NaOH) cn->hydrolysis workup2 Workup & Purification hydrolysis->workup2 pico2 Picolinamide workup2->pico2

Caption: Experimental workflows for picolinamide synthesis.

troubleshooting_logic start Low Picolinamide Yield route Which synthetic route? start->route pa_route Picolinic Acid Route route->pa_route Picolinic Acid cn_route 2-Cyanopyridine Route route->cn_route 2-Cyanopyridine pa_issue Potential Issue? pa_route->pa_issue coupling_issue Inefficient Coupling pa_issue->coupling_issue Coupling activation_issue Poor Activation pa_issue->activation_issue Activation byproduct_issue Byproduct Formation pa_issue->byproduct_issue Byproducts coupling_sol Use Coupling Agent (DCC, EDC) coupling_issue->coupling_sol activation_sol Use Fresh Reagent, Anhydrous Conditions activation_issue->activation_sol byproduct_sol Optimize Temperature, Use Non-nucleophilic Base byproduct_issue->byproduct_sol cn_issue Picolinic Acid Byproduct Observed? cn_route->cn_issue overhydrolysis Over-hydrolysis Occurring cn_issue->overhydrolysis Yes yes Yes no No overhydrolysis_sol Use Milder Conditions, Monitor Reaction Time, Control pH overhydrolysis->overhydrolysis_sol

References

Technical Support Center: Picolinamide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of picolinamide in aqueous solutions. The following information is designed to help you design and execute experiments to understand and mitigate potential degradation issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My picolinamide stock solution is showing a decrease in concentration over time. What are the likely causes?

A1: The instability of picolinamide in aqueous solutions is most commonly due to chemical degradation. The primary degradation pathways to investigate are hydrolysis, photodegradation, and oxidation. The rate of these degradation processes can be significantly influenced by the solution's pH, temperature, exposure to light, and the presence of oxidizing agents. To identify the cause, a systematic forced degradation study is recommended.

Q2: How can I determine if my picolinamide is degrading via hydrolysis?

A2: Hydrolysis is a common degradation pathway for amides like picolinamide.[1][2][3] It can be catalyzed by both acidic and basic conditions. To test for hydrolysis, you can expose your picolinamide solution to a range of pH values (e.g., pH 2, 7, and 10) at a controlled temperature and monitor the concentration of picolinamide over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration under acidic or basic conditions would suggest hydrolysis.

Q3: I suspect my picolinamide solution is sensitive to light. How can I confirm this?

A3: Photodegradation can occur if your solution is exposed to light, especially UV light. To test for photostability, you should expose your picolinamide solution to a controlled light source that emits both UV and visible light, as recommended by ICH guideline Q1B.[4][5][6][7][8] A parallel sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control. A greater loss of picolinamide in the light-exposed sample compared to the dark control indicates photosensitivity.

Q4: Could temperature be affecting the stability of my picolinamide solution?

A4: Yes, temperature can significantly accelerate the rate of chemical degradation. To assess the impact of temperature, you can conduct your stability studies at elevated temperatures (e.g., 40°C, 60°C, and 80°C). By measuring the degradation rate at different temperatures, you can determine the temperature dependency of the degradation process. This information is crucial for establishing appropriate storage conditions for your solutions.

Q5: What is a "forced degradation study" and why is it necessary?

A5: A forced degradation or stress study is a series of experiments where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[9] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.

  • Understanding the intrinsic stability of the molecule.

Typical stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.

Q6: I've observed degradation of my picolinamide. What are the likely degradation products?

A6: The most probable degradation product from the hydrolysis of picolinamide is picolinic acid and ammonia.[1][2][3] Under other stress conditions like oxidation or photolysis, a wider range of degradation products could be formed. To identify these, you would typically use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the degradants and obtain their mass information, which aids in structure elucidation.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following are template tables that you can use to summarize your experimental findings.

Table 1: Picolinamide Stability under Hydrolytic Conditions

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at Time (t) (µg/mL)% Degradation
2.040
7.040
10.040

Table 2: Picolinamide Stability under Thermal Stress

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Concentration at Time (t) (µg/mL)% Degradation
4024
6024
8024

Table 3: Picolinamide Photostability

ConditionTime (hours)Initial Concentration (µg/mL)Concentration at Time (t) (µg/mL)% Degradation
Light Exposed24
Dark Control24

Experimental Protocols

The following are general protocols for conducting forced degradation studies on picolinamide in aqueous solutions. These should be adapted based on the specific characteristics of your sample and analytical method.

Protocol 1: Hydrolytic Degradation

  • Preparation of Solutions: Prepare a stock solution of picolinamide in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration of picolinamide.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to achieve the desired final concentration.

  • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Sampling and Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and analyze the concentration of picolinamide using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Preparation of Solution: Prepare an aqueous solution of picolinamide.

  • Oxidation: Add a small volume of a suitable oxidizing agent, such as 3% hydrogen peroxide, to the picolinamide solution.

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample for picolinamide concentration.

Protocol 3: Photolytic Degradation

  • Sample Preparation: Prepare an aqueous solution of picolinamide in a photochemically transparent container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil.

  • Light Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze the concentration of picolinamide in both the light-exposed and dark control samples.

Protocol 4: Thermal Degradation

  • Sample Preparation: Prepare an aqueous solution of picolinamide.

  • Incubation: Place the solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

  • Analysis: After the incubation period, cool the sample to room temperature and analyze for picolinamide concentration.

Visualizations

Diagram 1: General Hydrolysis of Picolinamide

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Picolinamide_acid Picolinamide Protonated_Picolinamide Protonated Picolinamide Picolinamide_acid->Protonated_Picolinamide + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Picolinamide->Tetrahedral_Intermediate_acid + H2O Picolinic_Acid_acid Picolinic Acid Tetrahedral_Intermediate_acid->Picolinic_Acid_acid - NH4+ Ammonia_acid Ammonium Ion Picolinamide_base Picolinamide Tetrahedral_Intermediate_base Tetrahedral Intermediate Picolinamide_base->Tetrahedral_Intermediate_base + OH- Picolinic_Acid_base Picolinate Tetrahedral_Intermediate_base->Picolinic_Acid_base - NH2- Ammonia_base Ammonia

Caption: General mechanisms for acid and base-catalyzed hydrolysis of picolinamide.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G start Start: Picolinamide Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Collect Data (Picolinamide Peak Area, Degradant Peak Areas) analyze->data pathway Identify Degradants (e.g., LC-MS) data->pathway kinetics Determine Degradation Kinetics data->kinetics end End: Stability Profile pathway->end kinetics->end

Caption: Workflow for conducting a forced degradation study of picolinamide.

Diagram 3: Troubleshooting Picolinamide Instability

G start Picolinamide Instability Observed check_light Is the solution exposed to light? start->check_light photostability_test Conduct Photostability Test check_light->photostability_test Yes check_ph What is the solution pH? check_light->check_ph No protect_from_light Protect solution from light photostability_test->protect_from_light hydrolysis_test Conduct pH-rate Profile Study check_ph->hydrolysis_test Acidic or Basic check_temp What is the storage temperature? check_ph->check_temp Neutral adjust_ph Adjust pH to region of maximum stability hydrolysis_test->adjust_ph temp_test Conduct Thermal Stability Study check_temp->temp_test Elevated end end check_temp->end Controlled Room Temp control_temp Store at a lower, controlled temperature temp_test->control_temp

Caption: Decision tree for troubleshooting picolinamide instability in aqueous solutions.

References

How to reduce off-target effects of picolinamide inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of picolinamide inhibitors.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with picolinamide inhibitors, with a focus on identifying and mitigating off-target effects.

1. Issue: High cytotoxicity observed in cell-based assays, even at low concentrations.

  • Question: My picolinamide inhibitor is showing significant cytotoxicity in my cell line models, which seems disproportionate to its intended on-target activity. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Potential Cause: High cytotoxicity at low concentrations often suggests off-target effects, where the inhibitor is affecting essential cellular pathways beyond its intended target. Many kinase inhibitors, for example, can have off-target effects on other kinases crucial for cell survival.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and compare it to the IC50 for on-target activity. A narrow therapeutic window can indicate off-target toxicity.

      • Conduct a Kinase Selectivity Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions. This is a critical step as many signaling pathways that regulate cell survival are controlled by kinases.[1][2]

      • Utilize a Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor for the same target with a different chemical scaffold. If this inhibitor shows less cytotoxicity, it strengthens the hypothesis that your picolinamide inhibitor has off-target effects.

      • CRISPR/Cas9 Target Validation: Use CRISPR/Cas9 to knock out the intended target protein in your cell line. If the cells remain sensitive to your inhibitor after target knockout, it's a strong indication that the observed cytotoxicity is due to off-target effects.[3]

      • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. Modifications to the picolinamide scaffold can help identify moieties responsible for off-target activity and guide the design of more selective compounds.

2. Issue: Inconsistent results across experimental replicates.

  • Question: I'm observing high variability in my experimental results when using my picolinamide inhibitor. What could be causing this, and how can I improve reproducibility?

  • Answer:

    • Potential Cause: Inconsistent results can stem from off-target effects that introduce biological variability. If the inhibitor affects multiple pathways, the net effect can be highly sensitive to minor variations in experimental conditions.

    • Troubleshooting Steps:

      • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its intended target within the cell at the concentrations you are using.[4][5]

      • Assess Off-Target Engagement: If possible, use CETSA coupled with mass spectrometry to identify other proteins your inhibitor is binding to within the cell.[6]

      • Control for Cell State: Ensure that cells are at a consistent confluency, passage number, and stage of the cell cycle for all experiments, as off-target effects can be cell-state dependent.

      • Re-evaluate Inhibitor Concentration: Use the lowest effective concentration of your inhibitor that shows on-target activity to minimize the engagement of lower-affinity off-targets.

3. Issue: Observed modulation of unintended signaling pathways.

  • Question: My picolinamide inhibitor is altering a signaling pathway that is not downstream of its intended target. How do I confirm and address this?

  • Answer:

    • Potential Cause: This is a clear indication of an off-target effect. The inhibitor is likely interacting with a protein in the unintended pathway.

    • Troubleshooting Steps:

      • Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to confirm the activation or inhibition of key proteins in the unintended pathway.

      • Identify the Off-Target: A kinase selectivity panel is often the first step if the unintended pathway is regulated by kinases.[1][2] For non-kinase off-targets, affinity-based proteomics approaches can be employed.

      • Computational Modeling: Use molecular docking studies to predict potential off-targets based on structural similarity to the intended target's binding site.

      • Rational Drug Design: Based on the identified off-target, use structure-activity relationship (SAR) data to guide the chemical modification of your picolinamide inhibitor to reduce its affinity for the off-target while maintaining on-target potency.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding off-target effects of picolinamide inhibitors.

1. What are the common off-targets for picolinamide inhibitors?

Picolinamide-based compounds are often designed as kinase inhibitors. Due to the conserved nature of the ATP-binding pocket across the kinome, a common off-target class for these inhibitors are other kinases. For example, a picolinamide designed to inhibit VEGFR-2 might also show activity against other tyrosine kinases like PDGFR or c-Kit. Some picolinamide derivatives have also been identified to target lipid-transfer proteins like Sec14p in fungi.[6] The specific off-targets will depend on the detailed chemical structure of the inhibitor.

2. How can I improve the selectivity of my picolinamide compound?

Improving selectivity is a key challenge in drug development. Here are some strategies:

  • Structure-Based Design: If the crystal structures of your on-target and a key off-target are known, you can design modifications to your picolinamide inhibitor that exploit differences in their binding pockets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target and off-target activity. This can help identify the parts of the molecule responsible for off-target binding.

  • Introduction of Specificity-Enhancing Moieties: Adding bulky or charged groups can prevent the inhibitor from fitting into the binding pockets of smaller or differently charged off-targets.

3. What is the role of inhibitor concentration in off-target effects?

Off-target effects are often concentration-dependent. An inhibitor may be highly selective for its intended target at its IC50, but at higher concentrations, it can start to engage lower-affinity off-targets. It is crucial to use the lowest possible concentration that achieves the desired on-target effect in your experiments.

4. When should I be concerned about off-target effects?

You should be concerned about off-target effects if you observe:

  • Unexpected or severe cytotoxicity.

  • A phenotype that cannot be explained by the known function of the intended target.

  • Inconsistent or irreproducible experimental data.

  • Modulation of signaling pathways unrelated to the intended target.

It's good practice to characterize the selectivity of any new inhibitor early in the research process.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a Hypothetical Picolinamide Inhibitor (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)On-Target/Off-Target
VEGFR-2 (On-Target) 95% 10 On-Target
PDGFRβ75%150Off-Target
c-Kit60%500Off-Target
SRC45%>1000Off-Target
EGFR20%>5000Off-Target
PKA5%>10000Off-Target

This table illustrates how selectivity data can be presented. A highly selective inhibitor would show high potency (low IC50) for the on-target and significantly lower potency (high IC50) for off-targets.

Experimental Protocols

1. Kinase Selectivity Profiling using a Radiometric Assay

This protocol provides a general method for assessing the selectivity of a picolinamide inhibitor against a panel of kinases.

  • Materials:

    • Picolinamide inhibitor stock solution (e.g., 10 mM in DMSO)

    • Purified kinase enzymes

    • Kinase-specific substrate peptides or proteins

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and DTT)

    • [γ-³³P]ATP

    • 96-well plates

    • Phosphocellulose paper or membrane

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of your picolinamide inhibitor in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

    • Repeat this procedure for each kinase in the panel.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm that your picolinamide inhibitor is binding to its intended target in a cellular context.[4][5]

  • Materials:

    • Cell line expressing the target protein

    • Picolinamide inhibitor

    • Cell culture medium and supplements

    • PBS (phosphate-buffered saline)

    • Lysis buffer with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with your picolinamide inhibitor or vehicle control (e.g., DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).

    • Cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein detection method.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_mitigation Mitigation Strategy cluster_outcome Outcome problem High Cytotoxicity or Inconsistent Results cetsa CETSA for Target Engagement problem->cetsa Confirm On-Target Binding crispr CRISPR/Cas9 Target Knockout problem->crispr Validate On-Target Effect kinase_panel Kinase Selectivity Panel cetsa->kinase_panel If Target is Engaged, Assess Selectivity crispr->kinase_panel If Effect is Off-Target, Identify Off-Target proteomics Affinity Proteomics sar SAR Studies kinase_panel->sar Guide Chemical Modification proteomics->sar Guide Chemical Modification design Rational Drug Design sar->design selective_inhibitor Selective Picolinamide Inhibitor design->selective_inhibitor

Caption: Workflow for identifying and mitigating off-target effects of picolinamide inhibitors.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide Inhibitor Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamides.

sec14p_pathway Sec14p Sec14p Golgi Golgi Apparatus Sec14p->Golgi Regulates Trafficking Lipid_Homeostasis Lipid Homeostasis Sec14p->Lipid_Homeostasis Maintains Picolinamide Picolinamide Inhibitor Picolinamide->Sec14p Inhibits PI Phosphatidylinositol (PI) PI->Sec14p Binds PC Phosphatidylcholine (PC) PC->Sec14p Binds Vesicle Secretory Vesicles Golgi->Vesicle Budding

Caption: Role of Sec14p in lipid metabolism and vesicle trafficking, a target for some picolinamides.

References

Technical Support Center: Refining Purification Methods for Picolinamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of picolinamide analogues. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of picolinamide analogues.

Problem Potential Cause Suggested Solution
Poor separation of product from byproducts (e.g., chlorinated species) during column chromatography. Inadequate solvent system polarity.Optimize the solvent system. For picolinamide analogues, systems like petroleum benzine/ethyl acetate or cyclohexane/ethyl acetate have been shown to be effective.[1] A step-gradient or a very shallow linear gradient of the more polar solvent can improve separation.
Co-elution of structurally similar impurities.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as reversed-phase chromatography if the analogue has sufficient polarity.
Low recovery of the target compound after column chromatography. Product is highly polar and strongly adsorbs to the silica gel.Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing and improve recovery.
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. Alternatively, consider other purification methods like crystallization or preparative HPLC.
Difficulty in inducing crystallization of the purified picolinamide analogue. The compound is an oil or has a low melting point.Try co-crystallization with a suitable co-former.[2] Techniques like neat grinding or liquid-assisted grinding can be effective.[2]
Supersaturation has not been reached or the solution is too dilute.Slowly evaporate the solvent from a solution of the purified compound. If the compound's solubility in different solvents is known, perform an anti-solvent crystallization by dissolving the compound in a good solvent and slowly adding a poor solvent.
Presence of impurities inhibiting crystal lattice formation.Ensure the compound is of high purity (>95%) before attempting crystallization. An additional chromatographic purification step may be necessary.
The isolated product is an off-white or colored solid when it should be white. Presence of colored impurities from the reaction or degradation.Recrystallize the product from a suitable solvent system. If the color persists, treatment with activated charcoal during the recrystallization process can help remove colored impurities.
Oxidation of the compound.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying picolinamide analogues?

A1: Flash column chromatography is a widely used and effective method for the purification of picolinamide analogues.[1][3] The choice of stationary phase is typically silica gel, and the mobile phase often consists of a mixture of a non-polar solvent (like petroleum benzine or cyclohexane) and a moderately polar solvent (like ethyl acetate).[1]

Q2: How can I separate chlorinated byproducts that sometimes form during the synthesis of picolinamide analogues?

A2: Chlorinated byproducts can often be separated from the desired picolinamide product using flash column chromatography.[1] These byproducts typically have different polarities, allowing for their separation on a silica gel column with an appropriate eluent system.

Q3: My picolinamide analogue is an oil and won't crystallize. What should I do?

A3: If your compound is an oil, you can try several techniques. First, ensure it is highly pure, as impurities can inhibit crystallization. You can also attempt co-crystallization with a suitable co-former, which may result in a crystalline solid.[2] Another approach is to attempt salt formation if your analogue has a basic or acidic handle.

Q4: What analytical techniques are best for assessing the purity of my picolinamide analogue?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an excellent method for determining the purity of your compound and identifying any impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can give an indication of purity.[1]

Q5: Are there any specific safety precautions I should take when purifying picolinamide analogues?

A5: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Picolinamide analogues are biologically active molecules, so inhalation, ingestion, and skin contact should be avoided.[6][7] All purification procedures should be carried out in a well-ventilated fume hood.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for specific picolinamide analogues.

  • Slurry Preparation: The crude product is dissolved in a minimal amount of the chromatography solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: A glass column is slurry-packed with silica gel in the chosen non-polar solvent of the eluent system.

  • Loading: The prepared dry-loaded sample is carefully added to the top of the packed column. A thin layer of sand is added on top to prevent disturbance of the silica bed.

  • Elution: The column is eluted with the chosen solvent system (e.g., petroleum benzine/ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified picolinamide analogue.

Protocol for Crystallization from a Solvent/Anti-Solvent System
  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the purified picolinamide analogue in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the solution dropwise until the solution becomes slightly turbid.

  • Crystal Formation: If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to stand undisturbed at room temperature or in a refrigerator. Crystals should form over time.

  • Isolation: The crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and then dried under vacuum.

Data Summary

The following table summarizes typical purification data for picolinamide analogues as reported in the literature.

Compound Purification Method Solvent System Yield (%) Reference
N-methyl-N-phenylpicolinamideFlash column chromatographyPetroleum benzine/ethyl acetate (15:1)35[1]
4-Chloro-N-methyl-N-phenylpicolinamideFlash column chromatographyPetroleum benzine/ethyl acetate (15:1)13[1]
N-ethyl-N-phenylpicolinamideFlash column chromatographyPetroleum benzine/ethyl acetate (15:1)31[1]
Picolinamide-supported organoboron complexColumn chromatography (silica gel)PE/EtOAc/DCM31-98[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Picolinamide Analogue Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Crystallization Crystallization / Recrystallization Column_Chromatography->Crystallization Further Purification Purity_Analysis Purity & Structural Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Crystallization->Purity_Analysis Pure_Product Pure Picolinamide Analogue Purity_Analysis->Pure_Product

Caption: General experimental workflow for the purification and analysis of picolinamide analogues.

Troubleshooting_Tree Start Purification Issue Encountered Impure_Product Product is Impure after Chromatography Start->Impure_Product Low_Yield Low Yield of Purified Product Start->Low_Yield No_Crystals Product Fails to Crystallize Start->No_Crystals Optimize_Solvent Optimize Solvent System Impure_Product->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase Impure_Product->Change_Stationary_Phase Add_Modifier Add Modifier to Eluent (e.g., TEA) Low_Yield->Add_Modifier Use_Flash_Chromatography Use Faster Flow Rate (Flash) Low_Yield->Use_Flash_Chromatography Check_Purity Re-purify if Necessary No_Crystals->Check_Purity Try_Co_Crystallization Attempt Co-crystallization Check_Purity->Try_Co_Crystallization Anti_Solvent Use Anti-solvent Method Check_Purity->Anti_Solvent

References

Navigating Cell Permeability Challenges with Novel Picolinamide Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working to enhance the cell permeability of novel picolinamide compounds. Authored for an audience of scientific professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to navigate the complexities of cell-based assays and optimize the delivery of these promising therapeutic agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of picolinamide compound permeability.

Problem Potential Cause Recommended Solution
Low Apparent Permeability (Papp) in PAMPA/Caco-2 Assays - High Polarity/Low Lipophilicity: The compound may have an unfavorable partition coefficient (LogP). - High Hydrogen Bond Donor/Acceptor Count: Excessive hydrogen bonding capacity can hinder membrane crossing.[1][2] - Efflux Transporter Activity (Caco-2): The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).- Structural Modification: Introduce lipophilic moieties or mask polar functional groups to increase LogP. Consider prodrug strategies. - Formulation Strategies: Utilize permeation enhancers or lipid-based nanocarriers. - Efflux Inhibition (Caco-2): Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm efflux. An increased Papp value in the presence of the inhibitor suggests the compound is an efflux substrate.
Poor Compound Recovery in Permeability Assays - Low Aqueous Solubility: The compound may precipitate in the assay buffer.[3][4] - Non-Specific Binding: The compound may adhere to plasticware or the cell monolayer.[3] - Compound Instability: The compound may degrade in the assay buffer or due to metabolic activity in Caco-2 cells.- Optimize Assay Buffer: Add a co-solvent like DMSO (typically ≤1%) or a protein such as Bovine Serum Albumin (BSA, 0.25-4%) to the buffer to improve solubility and reduce non-specific binding.[3][5] - Use Low-Binding Plates: Employ commercially available low-adhesion microplates. - Assess Stability: Pre-incubate the compound in the assay buffer and analyze for degradation over time using LC-MS/MS.
High Variability in Permeability Data - Inconsistent Caco-2 Monolayer Integrity: Leaky monolayers can lead to artificially high permeability values. - Inconsistent Experimental Conditions: Variations in incubation time, temperature, or buffer pH can affect results.[6] - Inaccurate Quantification: Issues with the analytical method (e.g., LC-MS/MS) can introduce variability.- Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) values. Only use monolayers with TEER values within the laboratory's established range. Perform a Lucifer Yellow permeability assay as a control for paracellular flux.[7] - Standardize Protocols: Strictly adhere to a validated standard operating procedure (SOP) for all permeability assays. - Validate Analytical Methods: Ensure the LC-MS/MS method is validated for linearity, accuracy, and precision in the relevant assay matrix.
Discrepancy Between PAMPA and Caco-2 Results - PAMPA Measures Passive Diffusion Only: The Parallel Artificial Membrane Permeability Assay (PAMPA) does not account for active transport or efflux, which are present in Caco-2 cells.[6] - Different pH Conditions: PAMPA can be performed at various pH values, while Caco-2 assays are typically conducted under physiological pH gradients.- Interpret Data in Context: Use PAMPA as a high-throughput screen for passive permeability and Caco-2 assays to investigate the role of transporters. - Analyze Efflux Ratio: A Caco-2 efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.

Frequently Asked Questions (FAQs)

Q1: How can I rationally modify the structure of my picolinamide compound to improve its cell permeability?

A1: Improving cell permeability through structural modification often involves balancing lipophilicity and aqueous solubility. Key strategies include:

  • Increasing Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the compound's affinity for the lipid bilayer. However, be mindful that excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Reducing Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is a critical determinant of permeability. Masking polar groups (e.g., converting a carboxylic acid to an ester) can reduce the desolvation penalty for entering the cell membrane.[1]

  • Prodrug Approach: Temporarily modifying the parent drug's structure to a more permeable form that is later cleaved in vivo to release the active compound.

Q2: What are the acceptable ranges for Apparent Permeability (Papp) values in Caco-2 assays?

A2: Papp values are generally categorized as follows:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

These are general guidelines, and the interpretation can be context-dependent. It is crucial to include well-characterized high and low permeability control compounds in each assay for comparison.

Q3: My picolinamide derivative has a high molecular weight, potentially placing it in the "beyond Rule of Five" (bRo5) chemical space. How does this affect my permeability assessment strategy?

A3: Compounds in the bRo5 space often exhibit poor passive permeability. Standard permeability assays may be challenging due to low aqueous solubility and high non-specific binding.[5][8] Consider the following:

  • Optimized Assay Conditions: The use of BSA or other solubilizing agents in the assay buffer is often necessary.[3][5]

  • Focus on Alternative Mechanisms: For large molecules, endocytosis or other active uptake mechanisms may be more relevant than passive diffusion. These are not captured in standard PAMPA or Caco-2 assays and may require more complex cellular models.

Q4: How do I choose between the PAMPA and Caco-2 assay for my initial permeability screening?

A4: The choice depends on the stage of your research and the information you need:

  • PAMPA: Ideal for early-stage, high-throughput screening of large numbers of compounds to assess passive permeability. It is cost-effective and provides a rapid turnaround.

  • Caco-2: Considered the "gold standard" for in vitro prediction of human intestinal absorption. It provides more biologically relevant data by including active transport and efflux mechanisms. It is more time-consuming and lower throughput than PAMPA.

A common strategy is to use PAMPA for initial ranking and then advance promising candidates to Caco-2 assays for more detailed characterization.

Quantitative Data Summary

While specific, publicly available permeability data for a comprehensive series of novel picolinamide compounds is limited, the following table illustrates how such data would be presented. The values for the hypothetical picolinamide derivatives are based on known physicochemical properties of the parent picolinamide and general structure-permeability relationships.

Compound Modification LogP H-Bond Donors H-Bond Acceptors PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio
Picolinamide (Parent)None0.18220.80.51.2
Derivative 1Addition of Ethyl Group0.95222.51.81.5
Derivative 2Addition of Phenyl Group2.15228.25.53.1
Derivative 3Esterification of Amide1.54126.54.91.8
Propranolol (Control)-3.101225.020.01.1
Atenolol (Control)-0.16340.20.11.0

Note: Data for picolinamide derivatives are illustrative. LogP for the parent picolinamide is from experimental data.[9][10]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of picolinamide compounds.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate.

  • Preparation of Compound Solutions: Prepare a 10 mM stock solution of each picolinamide compound in DMSO. Dilute the stock solution to a final concentration of 100 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.

    • Add 150 µL of the compound solution to each well of the coated donor plate.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Papp: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - (Ca(t) / Cequilibrium)) Where:

    • Vd and Va are the volumes of the donor and acceptor wells.

    • Area is the surface area of the filter.

    • Time is the incubation time.

    • Ca(t) is the compound concentration in the acceptor well at time t.

    • Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of picolinamide compounds.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Use monolayers with TEER values >300 Ω·cm². Additionally, perform a Lucifer Yellow permeability test to assess paracellular transport.

  • Preparation of Compound Solutions: Prepare a 10 µM solution of the picolinamide compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Apical to Basolateral (A-B) Transport:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for 2 hours with gentle shaking.

    • Collect samples from both chambers at the end of the incubation.

  • Basolateral to Apical (B-A) Transport:

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples as described for A-B transport.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_pampa PAMPA Screening cluster_caco2 Caco-2 Assay pampa_start Prepare Lipid Membrane & Compound Solutions pampa_incubate Incubate Donor/Acceptor Plate Assembly pampa_start->pampa_incubate pampa_analyze LC-MS/MS Analysis pampa_incubate->pampa_analyze pampa_calc Calculate Passive Papp pampa_analyze->pampa_calc decision High Passive Permeability? pampa_calc->decision caco2_culture Culture Caco-2 Cells (21 days) caco2_teer Check Monolayer Integrity (TEER) caco2_culture->caco2_teer caco2_transport Bidirectional Transport Experiment (A-B & B-A) caco2_teer->caco2_transport caco2_analyze LC-MS/MS Analysis caco2_transport->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc end_good Proceed with Candidate caco2_calc->end_good start Novel Picolinamide Compound start->pampa_start decision->caco2_culture Yes end_bad Redesign/Optimize Compound decision->end_bad No

Caption: Workflow for assessing picolinamide permeability.

signaling_pathway compound Picolinamide Derivative membrane Cell Membrane passive Passive Diffusion compound->passive High LogP active_in Active Uptake compound->active_in Substrate for Uptake Transporter cytosol Cytosol passive->cytosol active_in->cytosol active_out Active Efflux (e.g., P-gp) active_out->compound Reduces Intracellular Conc. cytosol->active_out

Caption: Cellular transport pathways for picolinamide compounds.

References

Technical Support Center: Minimizing Picolinamide Derivative Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of picolinamide derivatives during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity observed with picolinamide derivatives?

A1: Picolinamide derivatives can exhibit toxicity through several mechanisms. A key mechanism identified is the inhibition of mitochondrial complex III, which disrupts the electron transport chain and cellular respiration.[1] Additionally, the ability of the picolinic acid scaffold to chelate divalent metal ions like zinc (Zn2+) and iron (Fe2+) can interfere with the function of metalloproteins essential for DNA replication and cell division, leading to cytotoxicity.[1] The lipophilicity (logP) and the partial charge on the nitrogen atom of the pyridine ring are critical molecular descriptors that influence this toxicity.[1]

Q2: How can I predict the potential toxicity of my picolinamide derivatives early in development?

A2: Early prediction of toxicity can be achieved through in silico and in vitro methods. Quantitative Structure-Toxicity Relationship (QSTR) models can be employed to correlate molecular descriptors (e.g., charge on nitrogen, logP) with cytotoxic activity.[1] In vitro cytotoxicity assays using relevant cell lines (e.g., Chinese Hamster Ovary cells) can provide initial IC50 values to rank compounds by their toxic potential.[1]

Q3: What are the key considerations for designing in vivo toxicity studies for picolinamide derivatives?

A3: When designing in vivo toxicity studies, it is crucial to determine the maximum tolerated dose (MTD) through acute toxicity studies. Subsequent sub-chronic and chronic studies should assess the effects of repeated dosing. Key endpoints to monitor include changes in body weight, clinical observations, hematology, serum chemistry, and histopathological examination of major organs. The choice of animal model and the route of administration should mimic the intended clinical use as closely as possible.

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity

Problem: My lead picolinamide derivative shows high cytotoxicity in initial cell-based assays.

Troubleshooting Steps:

  • Structural Modification:

    • Alter Lipophilicity: High lipophilicity (logP) can lead to increased cell membrane penetration and off-target effects. Modify the structure to reduce logP, which has been shown to correlate with toxicity.[1]

    • Modify Metal Chelating Moiety: The picolinamide scaffold's ability to chelate essential metal ions is a source of its toxicity.[1] Consider modifications to the pyridine ring or adjacent functional groups to reduce this chelating activity without compromising on-target potency.

    • Structure-Toxicity Relationship (STR) Analysis: Synthesize and test a small library of analogs to establish a clear STR. A study on picolinic acid analogs demonstrated that seemingly minor structural changes can lead to a wide range of cytotoxicities (IC50 values ranging from 0.032 mM to 25.85 mM).[1]

  • Refine In Vitro Assays:

    • Use Multiple Cell Lines: Test the compound on a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity.

    • Assess Mechanism of Cell Death: Determine if the cytotoxicity is due to apoptosis or necrosis. This can be investigated through assays for caspase activation, DNA fragmentation, or membrane integrity.

Issue 2: Observed Organ Toxicity in Animal Models (e.g., Hepatotoxicity, Nephrotoxicity)

Problem: In vivo studies with my picolinamide derivative indicate potential liver or kidney damage.

Troubleshooting Steps:

  • Dose Optimization and Formulation:

    • Reduce Cmax: High peak plasma concentrations (Cmax) can contribute to organ toxicity. Investigate alternative formulations (e.g., controlled-release) to lower Cmax while maintaining therapeutic exposure (AUC).

    • Route of Administration: If feasible, explore alternative routes of administration that may reduce first-pass metabolism in the liver or direct exposure to the kidneys.

  • Investigate Mechanism of Organ Toxicity:

    • Biomarker Analysis: Measure established biomarkers of kidney and liver injury. For nephrotoxicity, monitor serum creatinine and blood urea nitrogen (BUN).[2][3] For hepatotoxicity, measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Conduct detailed histopathological examination of the affected organs to identify the nature and extent of the damage.

  • Off-Target Screening:

    • Identify Unintended Targets: High-throughput screening against a panel of known off-targets can help identify unintended interactions that may be responsible for the observed organ toxicity.

Issue 3: Suspected Off-Target Effects

Problem: My picolinamide derivative shows a desired on-target effect but also produces unexpected phenotypes or side effects in preclinical models.

Troubleshooting Steps:

  • Rational Drug Design and SAR:

    • Enhance Selectivity: Systematically modify the picolinamide scaffold to improve selectivity for the intended target. Structure-activity relationship studies have shown that modifications to the picolinamide core can dramatically increase target selectivity.

    • Computational Modeling: Utilize computational docking and molecular dynamics simulations to predict binding to off-targets and guide the design of more selective analogs.

  • Experimental Off-Target Profiling:

    • Broad Kinase and Receptor Panels: Screen the compound against commercially available panels of kinases, G-protein coupled receptors (GPCRs), and other common off-targets.

    • Phenotypic Screening: Use high-content imaging or other phenotypic screening platforms to identify unexpected cellular effects.

Data Presentation

Table 1: Quantitative Structure-Toxicity Relationship of Picolinic Acid Analogs in CHO Cells [1]

CompoundIC50 (mM)
Fusaric acid0.032
3-Hydroxy picolinic acid0.18
Picolinic acid0.45
Picloram0.52
6-Bromo picolinic acid0.95
6-Methyl picolinic acid1.15
Di-picolinic acid1.65
Iso-nicotinic acid2.50
Picolinic acid N-oxide12.50
Nicotinic acid15.25
6-Hydroxy picolinic acid25.85

Experimental Protocols

Cytotoxicity Assay Using Chinese Hamster Ovary (CHO) Cells [1]

  • Cell Culture: Culture CHO cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare stock solutions of the picolinamide derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range (e.g., 1-5000 µg/ml).

  • Cell Seeding: Seed CHO cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the picolinamide derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: Express the results as a percentage of the control (untreated cells). Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Visualizations

experimental_workflow Experimental Workflow for Assessing Picolinamide Derivative Toxicity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Lead Optimization qstr QSTR Modeling cytotoxicity Cytotoxicity Assays (e.g., MTT) qstr->cytotoxicity Prioritize Compounds mechanism Mechanism of Action Studies (e.g., Caspase Assay) cytotoxicity->mechanism Investigate High Toxicity acute Acute Toxicity (MTD determination) cytotoxicity->acute Select Candidates for In Vivo sar Structure-Activity Relationship (SAR) mechanism->sar subchronic Sub-chronic/Chronic Toxicity acute->subchronic Determine Dosing histopathology Histopathology & Biomarker Analysis subchronic->histopathology Identify Organ Toxicity histopathology->sar Guide Structural Modifications formulation Formulation Development sar->formulation off_target Off-Target Screening sar->off_target formulation->subchronic Test Improved Formulations off_target->sar Refine Selectivity signaling_pathway Potential Signaling Pathways Affected by Picolinamide Derivatives cluster_stimulus Stimulus cluster_cellular_targets Potential Cellular Targets cluster_cellular_response Cellular Response picolinamide Picolinamide Derivative mitochondria Mitochondria (Complex III) picolinamide->mitochondria metalloproteins Metalloproteins (Zn, Fe) picolinamide->metalloproteins nfkb_pathway NF-κB Pathway picolinamide->nfkb_pathway ros Increased ROS mitochondria->ros cell_cycle Cell Cycle Arrest metalloproteins->cell_cycle apoptosis Apoptosis (Caspase Activation) nfkb_pathway->apoptosis inflammation Inflammation nfkb_pathway->inflammation ros->apoptosis

References

Improving the selectivity of picolinamide-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with picolinamide-based kinase inhibitors. Our goal is to help you overcome common experimental challenges and improve the selectivity and efficacy of your compounds.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor inhibitor selectivity in biochemical assays 1. High inhibitor concentration: Testing at a single, high concentration can reveal off-target effects that are not relevant at therapeutic doses. 2. Non-physiological ATP concentration: Most kinases are ATP-competitive, and using ATP concentrations far from the Km can skew IC50 values and selectivity profiles.[1][2] 3. Inhibitor targets a common kinase conformation: The ATP-binding pocket is highly conserved across the kinome.[1]1. Perform dose-response curves: Determine the IC50 for both on-target and off-target kinases to better quantify selectivity.[3] 2. Adjust ATP concentration: Run assays with ATP concentrations at or near the Km for each kinase to better reflect physiological competition.[1][2] 3. Structural modifications: Utilize structure-activity relationship (SAR) data to modify the picolinamide scaffold to exploit less conserved regions around the ATP-binding site.
Low potency in cellular assays despite high biochemical potency 1. Poor cell permeability: The compound may not be effectively crossing the cell membrane. 2. High intracellular ATP concentration: Cellular ATP levels (low millimolar range) are often much higher than in biochemical assays, leading to increased competition.[1][4] 3. Inhibitor efflux: The compound may be actively transported out of the cell by efflux pumps. 4. Compound metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.1. Assess physicochemical properties: Optimize properties like lipophilicity (LogP) to improve membrane penetration.[5] 2. Increase inhibitor concentration in cellular assays: Higher concentrations may be needed to overcome ATP competition.[4] 3. Use efflux pump inhibitors: Co-administration with known efflux pump inhibitors can help determine if this is the issue. 4. Metabolic stability assays: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes.
Inconsistent results between different assay formats (e.g., biochemical vs. binding) 1. Different assay conditions: Variations in buffer components, pH, and temperature can affect inhibitor binding and enzyme activity.[6] 2. Assay artifacts: Some assay technologies can be prone to interference from compounds (e.g., autofluorescence). 3. Inhibitor targets an inactive kinase conformation: Binding assays may detect binding to inactive conformations not prevalent in activity-based assays.[2]1. Standardize assay conditions: Where possible, use similar buffer systems and conditions across different assay platforms. 2. Run appropriate controls: Include compound-only and vehicle-only controls to identify potential assay interference. 3. Use multiple, orthogonal assays: Confirm findings using different techniques (e.g., DSF, TR-FRET, radiometric assays) to build confidence in the results.[7]
Significant off-target effects observed in cellular or in vivo studies 1. Inhibitor promiscuity: The compound may be binding to multiple kinases or other proteins.[8][9] 2. Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the upregulation of other pathways.[10]1. Perform broad kinase profiling: Screen the inhibitor against a large panel of kinases to identify off-targets.[11] 2. Rational drug design: Use computational modeling and structural biology to guide modifications that reduce off-target binding.[12] 3. Phosphoproteomics analysis: Investigate changes in global phosphorylation patterns to identify activated compensatory pathways.
Poor solubility of the picolinamide-based inhibitor 1. Intrinsic physicochemical properties: The compound may have low aqueous solubility.1. Formulation development: Use solubilizing agents such as DMSO, cyclodextrins, or co-solvents. Be mindful of their compatibility with the assay. 2. Structural modification: Introduce polar functional groups to the picolinamide scaffold to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my picolinamide-based kinase inhibitor?

Improving selectivity is a key challenge in kinase inhibitor development. Here are several strategies:

  • Structure-Based Design: Utilize X-ray co-crystal structures or homology models to identify unique features of the target kinase's ATP-binding pocket. Modify the picolinamide scaffold to introduce moieties that interact with these specific features, thereby reducing affinity for other kinases.

  • Exploit a DFG-out Conformation: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is generally less conserved than the active "DFG-in" state, which can lead to improved selectivity.

  • Kinome-Wide Profiling: Screen your inhibitor against a broad panel of kinases at a single high concentration to identify potential off-targets early.[3] Follow up with dose-response assays for any kinases that show significant inhibition.[3] This data can guide your medicinal chemistry efforts to "dial out" unwanted interactions.

  • Computational Approaches: Use molecular docking and free energy calculations to predict the binding affinity of your inhibitor to both the intended target and known off-targets.[13] This can help prioritize which chemical modifications are most likely to improve selectivity.

Q2: What is the ideal ATP concentration to use in my biochemical kinase assays?

For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[1] The Cheng-Prusoff equation describes this relationship:

IC50 = Ki (1 + [ATP]/Km,ATP)

Where:

  • IC50 is the half-maximal inhibitory concentration.

  • Ki is the intrinsic binding affinity of the inhibitor.

  • [ATP] is the concentration of ATP in the assay.

  • Km,ATP is the Michaelis constant of the kinase for ATP.

It is generally recommended to perform kinase assays with the ATP concentration at or near the Km,ATP of the kinase.[2] This allows for a more direct comparison of inhibitor potency across different kinases. However, be aware that intracellular ATP concentrations are in the millimolar range, which is often significantly higher than the Km,ATP.[1] This can lead to a rightward shift in potency when moving from biochemical to cellular assays.

Q3: My inhibitor is potent in a biochemical assay but shows little to no activity in a cell-based assay. What could be the reason?

This is a common issue and can be attributed to several factors:

  • Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target. Consider the inhibitor's physicochemical properties, such as lipophilicity and polar surface area.

  • Intracellular ATP: As mentioned above, the high concentration of ATP in cells (1-5 mM) can outcompete the inhibitor for binding to the kinase, leading to a significant decrease in apparent potency.[4]

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Target Engagement: The kinase may not be in a conformation that is recognized by the inhibitor within the cellular context.[2]

  • Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

To troubleshoot this, you can perform cell permeability assays, use higher inhibitor concentrations in your cellular experiments, test for efflux pump activity, and assess the metabolic stability of your compound.

Q4: How do I interpret the data from a kinase selectivity panel?

Kinase selectivity panel data is typically presented as percent inhibition at a given concentration or as IC50/Kd values. Here's how to approach the interpretation:

  • Selectivity Score: Calculate a selectivity score, such as the Gini coefficient or selectivity entropy, to quantify the degree of promiscuity.[3] A lower score generally indicates a more selective compound.

  • Phylogenetic Tree Representation: Map the inhibition data onto a kinome dendrogram. This visualization helps to quickly identify if the off-targets are closely related to the primary target or distributed across the kinome.

  • Contextualize Off-Targets: Evaluate the biological relevance of any identified off-targets. Inhibition of some kinases may be benign, while inhibition of others could lead to toxicity or confound the interpretation of your results.[11]

Illustrative Kinase Selectivity Data

Kinase Target Inhibitor A (IC50, nM) Inhibitor B (IC50, nM)
Target Kinase X 1015
Off-Target Kinase Y1,20050
Off-Target Kinase Z>10,000250
Selectivity (Y/X) 120-fold3.3-fold
Selectivity (Z/X) >1000-fold16.7-fold

In this example, Inhibitor A is significantly more selective for Kinase X over Kinases Y and Z compared to Inhibitor B.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the inhibitor is binding to and stabilizing the kinase.

Materials:

  • Purified kinase

  • Picolinamide-based inhibitor stock solution (in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plate

  • Real-time PCR instrument capable of detecting fluorescence during a thermal melt

Procedure:

  • Prepare the master mix: In a microcentrifuge tube, prepare a master mix containing the kinase and SYPRO Orange dye in DSF buffer. The final concentration of the kinase is typically 2-5 µM, and the final concentration of SYPRO Orange is 5x.

  • Prepare inhibitor dilutions: Perform serial dilutions of your picolinamide-based inhibitor in DSF buffer. Include a DMSO-only control.

  • Plate the samples: Add the inhibitor dilutions to the wells of the 96-well plate. Then, add the master mix to each well. The final volume should be consistent across all wells (e.g., 20 µL).

  • Seal and centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the thermal melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring the fluorescence of SYPRO Orange.

  • Data analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor concentration. A larger ΔTm indicates stronger binding.

Protocol 2: In Vitro Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol provides a general framework for a radiometric kinase assay to determine the IC50 of a picolinamide-based inhibitor.

Materials:

  • Active kinase

  • Peptide or protein substrate

  • Picolinamide-based inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP

  • Cold ATP

  • Phosphocellulose filter paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare inhibitor dilutions: Create a serial dilution of your inhibitor in kinase assay buffer with a constant, low percentage of DMSO.

  • Prepare the kinase/substrate mix: In kinase assay buffer, prepare a solution containing the kinase and its substrate at their optimal concentrations.

  • Set up the reaction plate: Add the inhibitor dilutions to a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Start the reaction: Add the kinase/substrate mix to each well. Pre-incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding a mix of [γ-33P]ATP and cold ATP (at the desired final concentration, e.g., Km,ATP).

  • Incubate: Allow the reaction to proceed for a set time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 30°C). The reaction should be in the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper: Immediately place the filter paper in a beaker of stop solution. Wash several times with the stop solution to remove unincorporated [γ-33P]ATP.

  • Quantify phosphorylation: Place the washed filter paper pieces into scintillation vials with scintillation fluid. Measure the amount of incorporated 33P using a scintillation counter.

  • Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Kinase_Inhibitor_Development_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Development Target_Identification Target Identification & Validation Compound_Screening Compound Screening (HTS) Target_Identification->Compound_Screening Identified Target Hit_to_Lead Hit-to-Lead (Picolinamide Scaffold) Compound_Screening->Hit_to_Lead Identified Hits Lead_Optimization Lead Optimization (SAR) Hit_to_Lead->Lead_Optimization Lead Series Biochemical_Assays Biochemical Assays (Potency & Selectivity) Lead_Optimization->Biochemical_Assays Optimized Leads Lead_Optimization->Biochemical_Assays Feedback for SAR Biochemical_Assays->Lead_Optimization Cellular_Assays Cellular Assays (On-Target & Off-Target Effects) Biochemical_Assays->Cellular_Assays Potent & Selective Compounds Cellular_Assays->Lead_Optimization Feedback for Cellular Potency In_Vivo_Models In Vivo Models (Efficacy & PK/PD) Cellular_Assays->In_Vivo_Models Cellularly Active Compounds Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Efficacious Compounds

Caption: A typical workflow for the development of kinase inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_1 Kinase 1 (e.g., PI3K) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (e.g., AKT) Kinase_1->Kinase_2 Activates Kinase_3 Kinase 3 (e.g., mTOR) Kinase_2->Kinase_3 Activates Cellular_Response Cellular Response (Proliferation, Survival) Kinase_3->Cellular_Response Promotes Picolinamide_Inhibitor Picolinamide-Based Inhibitor Picolinamide_Inhibitor->Kinase_2 Inhibits

Caption: A generic kinase signaling pathway and the action of an inhibitor.

References

Validation & Comparative

4-Ethylpicolinamide: A Comparative Analysis in the Context of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any evidence of 4-Ethylpicolinamide functioning as a kinase inhibitor. The primary research available focuses on the antibacterial properties of structurally similar picolinamide derivatives. Therefore, a direct comparison of this compound's efficacy with that of established kinase inhibitors is not feasible based on current scientific data.

This guide will present the available experimental data on a related picolinamide compound, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide, to highlight the known biological activity within this chemical class. For contextual purposes and to address the audience's interest in kinase inhibitors, a general overview of two well-established kinase inhibitors, Imatinib and Gefitinib, is provided separately. This is not a direct comparison of efficacy but rather an illustrative overview of how kinase inhibitor performance is typically documented.

Part 1: Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues

Recent studies have investigated a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues for their antibacterial activity against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli ST131, a clinically significant pathogenic strain.[1] The efficacy of these compounds was evaluated by determining their zone of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).

Data Presentation

The antibacterial activities of various synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues (designated 4a-h) are summarized below.

Table 1: Zone of Inhibition of Thiophene-2-Carboxamide Analogues against ESBL-producing E. coli [1]

CompoundConcentration (mg/well)Zone of Inhibition (mm)
4a 5013 ± 2
4c 5015 ± 2
Other analogues (4b, 4d-h) also showed activity.10, 20, 30, 40, 50Data indicates dose-dependent increase in inhibition zone.

Table 2: MIC and MBC of Thiophene-2-Carboxamide Analogues against ESBL-producing E. coli [1]

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
4a Specific values not provided in abstractSpecific values not provided in abstract
4c Specific values not provided in abstractSpecific values not provided in abstract
Note:The study confirms MIC and MBC were calculated, with 4a and 4c being the most potent.The study confirms MIC and MBC were calculated, with 4a and 4c being the most potent.
Experimental Protocols

1. Agar Well Diffusion Assay: This method is used to qualitatively assess the antimicrobial activity of a substance.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (ESBL-producing E. coli ST131) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Application of Compounds: A fixed volume of each test compound at various concentrations (e.g., 10, 20, 30, 40, and 50 mg/well) is added to the wells.[1] A negative control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.

2. Broth Dilution Method for MIC and MBC Determination: This method is used to determine the minimum concentration of an antimicrobial agent that inhibits or kills the bacteria.

  • Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Tryptic Soy Broth) in test tubes.

  • Inoculation: Each tube is inoculated with a standardized concentration of the target bacterium (approximately 5 x 10^5 CFU/mL).

  • Controls: A positive control tube (broth with bacteria, no compound) and a negative control tube (broth only) are included.

  • Incubation: All tubes are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which there is no visible bacterial growth (turbidity).

  • MBC Determination: To determine the MBC, a small aliquot from each clear tube (at and above the MIC) is sub-cultured onto an agar plate. After further incubation, the MBC is the lowest concentration that results in no colony growth on the agar, indicating bacterial death.

Visualization of Experimental Workflow

G cluster_0 Agar Well Diffusion Assay cluster_1 Broth Dilution Assay A1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A2 Inoculate Mueller-Hinton agar plate A1->A2 A3 Create wells in the agar A2->A3 A4 Add test compounds and controls to wells A3->A4 A5 Incubate at 37°C for 18-24h A4->A5 A6 Measure Zone of Inhibition (mm) A5->A6 B1 Prepare serial dilutions of test compounds in broth B2 Inoculate tubes with standardized bacterial culture B1->B2 B3 Incubate at 37°C for 24h B2->B3 B4 Observe for turbidity to determine MIC B3->B4 B5 Sub-culture from clear tubes onto agar plates B4->B5 B6 Incubate plates at 37°C for 24h B5->B6 B7 Observe for colony growth to determine MBC B6->B7

Caption: Workflow for determining antibacterial efficacy.

Part 2: Overview of Representative Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapy drugs, particularly in oncology. They function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Below is a brief overview of two pioneering kinase inhibitors.

Imatinib

Imatinib is a tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). It also inhibits other receptor tyrosine kinases like c-KIT and PDGFR.

Table 3: Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)

Efficacy EndpointResultCitation
Complete Hematologic Response 98%[2]
5-Year Survival Rate ~90%[3]
10-Year Overall Survival (400mg dose) ~83%[4]
Gefitinib

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (NSCLC) patients whose tumors have specific activating mutations in the EGFR gene.

Table 4: Efficacy of Gefitinib in First-Line Treatment of EGFR-Mutated NSCLC

Efficacy EndpointResultCitation
Objective Response Rate ~50-74%[5][6]
Median Progression-Free Survival (PFS) 6 - 11 months[5]
Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by a TKI like Gefitinib.

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib (TKI) Gefitinib->EGFR Blocks ATP Binding Site RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Conclusion

Based on available scientific literature, this compound is not identified as a kinase inhibitor. The provided data on related picolinamide compounds demonstrates their potential as antibacterial agents, with a mechanism of action distinct from that of kinase inhibitors. The included overview of Imatinib and Gefitinib serves to illustrate the typical efficacy data and mechanism of action for the kinase inhibitor class of drugs, highlighting the contrast with the known biological activity of the picolinamide analogues discussed. Further research is required to determine if this compound possesses any kinase-inhibiting properties.

References

A Comparative Guide to the Antitumor Effects of Novel Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor performance of recently developed picolinamide derivatives against established cancer therapies. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area of oncology.

Comparative Efficacy of Novel Picolinamide Derivatives

The antitumor activity of novel picolinamide derivatives has been evaluated across various cancer cell lines. This section summarizes the key findings, comparing their potency with standard-of-care chemotherapeutic agents.

Thienylpicolinamidine Derivatives Against Leukemia and Colon Cancer

A recent study highlighted the potent cytotoxic and cytostatic activities of novel thienylpicolinamidine derivatives, particularly compounds 4a , 4b , and 4c , against a panel of 60 human cancer cell lines in the National Cancer Institute (NCI) screen.[1] The leukemia cell lines SR and K-562, as well as the colon cancer cell lines SW-620 and HT29, were among the most responsive.[1]

The 4-methoxyphenyl derivative 4a demonstrated significant growth-inhibiting power, with a GI50 of 0.34 μM against the SR leukemia cell line and 0.43 μM against the SW-620 colon cancer cell line.[1] The GI50 value represents the concentration at which the net protein increase is reduced by 50%, indicating a potent inhibition of cell growth.[1][2]

Table 1: Comparative Growth Inhibition (GI50 in µM) of Thienylpicolinamidine Derivatives and Standard Chemotherapies

Compound/DrugSR (Leukemia)K-562 (Leukemia)SW-620 (Colon)HT29 (Colon)
Derivative 4a 0.34 [1]-0.43 [1]-
Derivative 4b ----
Derivative 4c ----
Doxorubicin0.02 - 0.050.03 - 0.080.1 - 0.50.2 - 0.8
5-Fluorouracil--5 - 152 - 10[3]
Oxaliplatin--1.13[4]0.33[4]

Note: GI50 values for standard chemotherapies are approximate ranges from various sources and are provided for comparative context. The NCI-60 screening data provides GI50 values which represent a 50% reduction in net protein increase.[1]

Picolinamide-Based VEGFR-2 Inhibitors in Lung and Liver Cancer

Another class of promising picolinamide derivatives has been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Several of these compounds exhibited potent in vitro antiproliferative activity against the A549 non-small cell lung cancer cell line and the HepG2 hepatocellular carcinoma cell line.

Notably, compounds 8j and 8l from one study, and 7h , 9a , and 9l from another, demonstrated significant inhibitory effects, with IC50 values comparable or superior to the established VEGFR-2 inhibitors Sorafenib and Axitinib.[5] Compound 9a was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in A549 cells.[5]

Table 2: Comparative Antiproliferative Activity (IC50 in µM) of Picolinamide-Based VEGFR-2 Inhibitors

Compound/DrugA549 (Lung Cancer)HepG2 (Liver Cancer)
Derivative 8j 12.5 - 25.618.2 - 37.2
Derivative 8l 12.5 - 25.618.2 - 37.2
Derivative 7h Potent (specific IC50 not provided)-
Derivative 9a Potent (specific IC50 not provided)-
Derivative 9l Potent (specific IC50 not provided)-
Sorafenib19.329.0
Axitinib22.438.7
Cisplatin~1.0~0.5

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the methodologies for the key experiments cited in the evaluation of these novel picolinamide derivatives.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

    • After 24 hours, the test compounds are added at five different concentrations.

    • The plates are incubated for an additional 48 hours.

    • Cell viability is determined using the sulforhodamine B (SRB) protein assay.

  • Data Analysis: The percentage growth is calculated at each drug concentration. The GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) are then determined from the dose-response curves.[1][2] The GI50 is calculated using the formula: [(Ti-Tz)/(C-Tz)] x 100 = 50, where Ti is the optical density of the test well after 48 hours, Tz is the optical density at time zero, and C is the control optical density.[1]

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

  • Principle: The assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The cell viability is calculated as a percentage of the control (untreated) cells.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Procedure:

    • A recombinant human VEGFR-2 kinase is used.

    • The assay is typically performed in a 96-well plate format.

    • The test compound is pre-incubated with the VEGFR-2 enzyme.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

    • After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Analyze the stained cells using a flow cytometer.

  • Analysis: The DNA content of individual cells is measured, and the percentage of cells in each phase of the cell cycle is determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

  • Procedure:

    • After treatment with the test compound, cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry.

  • Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizing Mechanisms and Workflows

Experimental Workflow for Antitumor Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial validation of novel antitumor compounds like the picolinamide derivatives discussed.

G cluster_0 Compound Synthesis & Design cluster_1 In Vitro Screening cluster_3 Lead Optimization Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis NCI-60 Screen NCI-60 Screen Chemical Synthesis->NCI-60 Screen Hit Identification Hit Identification NCI-60 Screen->Hit Identification Cell Viability Assays (CCK-8) Cell Viability Assays (CCK-8) Kinase Inhibition Assays Kinase Inhibition Assays Cell Viability Assays (CCK-8)->Kinase Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays (CCK-8)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Viability Assays (CCK-8)->Apoptosis Assays Hit Identification->Cell Viability Assays (CCK-8) Structure-Activity Relationship Structure-Activity Relationship Kinase Inhibition Assays->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A streamlined workflow for anticancer drug discovery.

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a critical mediator of angiogenesis and a key target for some of the novel picolinamide derivatives. Inhibition of this pathway can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Picolinamide_Derivatives Novel Picolinamide Derivatives Picolinamide_Derivatives->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell Survival Cell Survival Akt->Cell Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell Proliferation Cell Proliferation ERK->Cell Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: The VEGFR-2 signaling cascade and its inhibition.

References

Comparative analysis of picolinamide and isonicotinamide antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antibacterial Potential of Picolinamide and Isonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of picolinamide and isonicotinamide, two isomers of pyridinecarboxamide. While direct comparative data on the parent molecules is limited in publicly available research, this document synthesizes findings from studies on their derivatives to offer insights into their potential antibacterial activities and mechanisms of action.

Executive Summary

Picolinamide derivatives have emerged as potent and selective antibacterial agents, particularly against Clostridioides difficile, a significant nosocomial pathogen. The antibacterial mechanism is primarily attributed to the inhibition of cell wall biosynthesis. In contrast, isonicotinamide's antibacterial profile is more complex. Its most famous derivative, isoniazid, is a cornerstone in tuberculosis treatment, functioning as a prodrug that disrupts mycolic acid synthesis in mycobacteria. However, isonicotinamide itself appears to possess limited intrinsic broad-spectrum antibacterial activity. The structural difference—the position of the carboxamide group on the pyridine ring—profoundly influences the antibacterial spectrum and potency of their derivatives.

Comparative Antibacterial Activity of Derivatives

Quantitative data from a key study on picolinamide and isonicotinamide derivatives highlights their differing antibacterial profiles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a picolinamide derivative (Analogue 87) and an isonicotinamide derivative (Analogue 4) against various bacterial strains.[1] Lower MIC values indicate greater potency.

Bacterial StrainPicolinamide Analogue 87 MIC (µg/mL)Isonicotinamide Analogue 4 MIC (µg/mL)
Clostridioides difficile0.125Not explicitly stated, but active
MRSA (NRS70)128 (inactive)Active (MIC not specified)
Bacteroides fragilis>1288
Bifidobacterium longum164
Corynebacterium spp.>12832
Fusobacterium nucleatum>12864
Lactobacillus reuteri>128128
Lactobacillus gasseri>128>128
Veillonella sp.>128128
Eubacterium sp.42

This data underscores the high selectivity of the picolinamide derivative for C. difficile, while showing inactivity against a range of other bacteria, including beneficial gut microbiota.[1] The isonicotinamide analogue, on the other hand, demonstrated a broader spectrum of activity.[1]

Mechanisms of Action

The antibacterial mechanisms of picolinamide and isonicotinamide derivatives are distinct, reflecting their different molecular targets.

Picolinamide Derivatives: The primary mechanism of action for potent picolinamide derivatives against C. difficile is the inhibition of cell wall biosynthesis .[1] This disruption of the peptidoglycan layer is a well-established target for antibiotics, leading to cell lysis and bacterial death.

Isonicotinamide Derivatives (Isoniazid): The most well-characterized antibacterial isonicotinamide derivative is isoniazid, a prodrug used to treat tuberculosis. Its mechanism involves:

  • Activation: Isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG).

  • Target Inhibition: The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids.

  • Cell Wall Disruption: Mycolic acids are unique and crucial components of the mycobacterial cell wall. Their inhibition leads to a loss of cell wall integrity and bacterial death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following is a generalized protocol for determining the MIC of a compound against a bacterial strain, based on established methods.[1][2][3][4][5]

1. Preparation of Materials:

  • Test compounds (picolinamide, isonicotinamide, or their derivatives)
  • Bacterial strains for testing
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
  • Sterile 96-well microtiter plates
  • Sterile pipette tips and multichannel pipettes
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Incubator

2. Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 50 µL of sterile broth is added to wells 2 through 12. 100 µL of the test compound at twice the highest desired concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
  • Inoculation: 50 µL of the standardized and diluted bacterial inoculum is added to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
  • Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Visual Representations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate (5 x 10^5 CFU/mL) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Picolinamide_Mechanism Picolinamide Picolinamide Derivative Target Peptidoglycan Biosynthesis Enzymes Picolinamide->Target Inhibits CellWall Bacterial Cell Wall Target->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Proposed mechanism of action for picolinamide derivatives.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Isoniazid->KatG Enters Bacterium ActivatedINH Activated Isoniazid KatG->ActivatedINH Activates InhA InhA Enzyme (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Required for MycobacterialCellWall Mycobacterial Cell Wall Integrity MycolicAcid->MycobacterialCellWall Essential for CellDeath Bacterial Cell Death MycobacterialCellWall->CellDeath Disruption leads to

Mechanism of action for the isonicotinamide derivative, isoniazid.

References

Picolinamide Docking: A Comparative Cross-Validation with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico molecular docking results for picolinamide derivatives with their corresponding experimental biological data. This analysis aims to bridge the gap between computational predictions and laboratory-validated outcomes, offering insights into the reliability of docking studies for this chemical scaffold against various protein targets.

Picolinamide, a versatile scaffold in medicinal chemistry, has demonstrated inhibitory activity against a range of biological targets, including poly (ADP-ribose) polymerase (PARP), the phosphatidylinositol transfer protein Sec14p, vascular endothelial growth factor receptor-2 (VEGFR-2), and Aurora-B kinase. The development of potent and selective inhibitors based on the picolinamide core often relies on computational methods like molecular docking to predict binding affinities and guide lead optimization. This guide critically examines the correlation between these in silico predictions and real-world experimental data.

Quantitative Correlation: Docking Scores vs. Experimental IC50 Values

To assess the predictive power of molecular docking for picolinamide derivatives, we have compiled data from studies that report both computational docking scores and experimentally determined half-maximal inhibitory concentrations (IC50). A lower docking score generally indicates a more favorable binding energy, while a lower IC50 value signifies a more potent inhibitor.

Picolinamide Derivatives as VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several studies have explored picolinamide derivatives as potential VEGFR-2 inhibitors.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)
8j -10.280.53[1]
8l -10.520.29[1]
8a -0.87[1]
8u -1.22[1]
7h -0.087[2]
9a -0.027[2]
9l -0.094[2]

Note: A direct comparison of docking scores across different studies should be approached with caution due to variations in docking software, scoring functions, and protein preparation.

Picolinamide Derivatives as Aurora-B Kinase Inhibitors

Aurora-B kinase is a crucial regulator of cell division, and its overexpression is linked to various cancers. Picolinamide-based compounds have been investigated for their potential to inhibit this kinase.

Compound IDDocking Score (kcal/mol)Experimental IC50 (nM)
6e -16.2[3]
8a -10.5[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating computational predictions. Below are outlines of common assays used to determine the inhibitory activity of picolinamide derivatives.

VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of VEGFR-2.

  • Reagents and Materials : Recombinant human VEGFR-2, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • VEGFR-2 enzyme is incubated with the test compound (picolinamide derivative) at various concentrations.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Aurora-B Kinase Assay

Similar to the VEGFR-2 assay, this method measures the inhibition of Aurora-B's phosphotransferase activity.

  • Reagents and Materials : Recombinant human Aurora-B kinase, a suitable substrate (e.g., Kemptide), ATP, assay buffer, and a detection system.

  • Procedure :

    • Aurora-B kinase is pre-incubated with the picolinamide test compounds.

    • The enzymatic reaction is started by adding the substrate and ATP.

    • After incubation, the reaction is terminated.

    • The level of substrate phosphorylation is measured, often through the detection of generated ADP.

    • IC50 values are determined from the dose-response curves.

PARP Inhibition Assay

Picolinamide has been identified as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

  • Reagents and Materials : Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a colorimetric or chemiluminescent substrate.

  • Procedure :

    • A 96-well plate is coated with histones, which act as an acceptor for poly(ADP-ribose) chains.

    • PARP-1 enzyme, activated DNA, and the picolinamide inhibitor are added to the wells.

    • The reaction is initiated by the addition of NAD+ and biotinylated NAD+.

    • After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.

    • A substrate is added to generate a signal that is proportional to PARP activity.

    • IC50 values are calculated from the resulting data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which picolinamide targets are involved, as well as the experimental procedures, can aid in understanding the context of the docking and experimental data.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins (e.g., PLCγ, PI3K) Autophosphorylation->Signaling_Proteins Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Signaling_Proteins->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition by Picolinamide Derivatives.

AuroraB_Signaling AuroraB Aurora-B Kinase Substrates Histone H3, MCAK, etc. AuroraB->Substrates Targets Mitotic_Events Chromosome Segregation, Cytokinesis Picolinamide Picolinamide Derivative Picolinamide->AuroraB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Picolinamide->Cell_Cycle_Arrest Induces Phosphorylation Phosphorylation Substrates->Phosphorylation Leads to Phosphorylation->Mitotic_Events

Caption: Role of Aurora-B Kinase in Mitosis and its Inhibition.

Sec14p_Signaling Sec14p Sec14p Lipid_Exchange PI/PC Exchange Sec14p->Lipid_Exchange Picolinamide Picolinamide Derivative Picolinamide->Sec14p Inhibits PI Phosphatidylinositol (PI) PI->Lipid_Exchange PC Phosphatidylcholine (PC) PC->Lipid_Exchange Pik1p Pik1p (PI 4-kinase) Lipid_Exchange->Pik1p Stimulates PI4P PI(4)P Production Pik1p->PI4P Vesicle_Trafficking Golgi Vesicle Trafficking PI4P->Vesicle_Trafficking

Caption: Sec14p-mediated Phospholipid Exchange and Signaling.

Experimental_Workflow cluster_in_silico In Silico cluster_in_vitro In Vitro Docking Molecular Docking of Picolinamides Scores Binding Affinity Prediction (Scores) Docking->Scores IC50 IC50 Determination Scores->IC50 Correlation? Synthesis Synthesis of Picolinamide Derivatives Assay Biochemical/Cell-based Assay Synthesis->Assay Assay->IC50

Caption: Cross-Validation Workflow: Docking vs. Experimental Data.

Conclusion

The cross-validation of picolinamide docking results with experimental data reveals a generally positive, albeit not perfectly linear, correlation. While molecular docking serves as a valuable tool for prioritizing compounds and understanding potential binding modes, experimental validation remains indispensable for confirming biological activity. The data presented in this guide underscore the importance of an integrated approach, where computational and experimental methods are used in concert to accelerate the discovery and development of novel picolinamide-based therapeutics. Researchers are encouraged to consider the specific target and the nuances of the docking methodology when interpreting in silico results.

References

Head-to-head comparison of different picolinamide synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinamide, a versatile building block in medicinal chemistry and materials science, can be synthesized through various chemical pathways. The choice of a particular route often depends on factors such as starting material availability, desired scale, and acceptable impurity profiles. This guide provides a head-to-head comparison of three primary synthesis routes to picolinamide, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparative Analysis of Picolinamide Synthesis Routes

The following table summarizes the key quantitative parameters for the three main synthesis routes to picolinamide. It is important to note that yields and other parameters can vary based on specific reaction conditions and scale.

ParameterRoute 1: From Picolinic AcidRoute 2: From 2-CyanopyridineRoute 3: From 2-Methylpyridine (α-Picoline)
Starting Material Picolinic Acid2-Cyanopyridine2-Methylpyridine
Key Transformation AmidationHydrolysisAmmoxidation followed by Hydrolysis
Typical Yield Moderate to Good (Reported yields for derivatives: 31-54%)Good to Excellent (Reported to be a high-yield industrial method)High (Multi-step industrial process)
Reaction Time 12-24 hours4-10 hoursMulti-day process
Purity Good, requires purificationGood, requires purificationHigh, requires purification of intermediates
Key Reagents Thionyl chloride, AmmoniaSodium hydroxideAmmonia, Oxygen, Catalyst
Byproducts Thionyl chloride decomposition products, ammonium saltsSodium picolinate, unreacted starting materialWater, various oxidation byproducts
Scalability Laboratory to pilot scaleLaboratory to industrial scaleIndustrial scale

Route 1: Synthesis from Picolinic Acid

This classical approach involves the activation of the carboxylic acid group of picolinic acid, followed by amidation. The most common method utilizes an acid chloride intermediate.

Experimental Protocol: Via Picolinoyl Chloride Intermediate

Step 1: Formation of Picolinoyl Chloride Hydrochloride

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, picolinic acid (1.0 eq.) is suspended in an excess of thionyl chloride (SOCl₂, 5.0 eq.). The mixture is heated to reflux (approximately 79 °C) and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure to yield crude picolinoyl chloride hydrochloride as a solid.

Step 2: Amidation to form Picolinamide

The crude picolinoyl chloride hydrochloride is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. A solution of aqueous ammonia (excess, e.g., 10 eq.) is added dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 8-12 hours. The reaction is then quenched with water, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude picolinamide. The product can be further purified by recrystallization or column chromatography.

Logical Workflow

Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride Hydrochloride Picolinic_Acid->Picolinoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Picolinoyl_Chloride Picolinamide Picolinamide Picolinoyl_Chloride->Picolinamide Ammonia Aqueous Ammonia (NH₃) Ammonia->Picolinamide 0°C to RT

Caption: Synthesis of Picolinamide from Picolinic Acid.

Route 2: Synthesis from 2-Cyanopyridine

This route involves the hydrolysis of the nitrile group of 2-cyanopyridine to an amide. This method can be performed under basic conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-cyanopyridine (1.0 eq.) is dissolved in water. A catalytic amount of sodium hydroxide (e.g., 0.1-0.2 eq. of a 10% aqueous solution) is added to the solution. The reaction mixture is heated to reflux (100-130 °C) and stirred for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). It is crucial to control the reaction time and temperature to minimize the over-hydrolysis of the amide to the corresponding carboxylic acid. Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the aqueous solution is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield picolinamide. Purification can be achieved by recrystallization.

Logical Workflow

Cyanopyridine 2-Cyanopyridine Picolinamide Picolinamide Cyanopyridine->Picolinamide Reflux (100-130°C) NaOH Sodium Hydroxide (aq) NaOH->Picolinamide Picolinic_Acid Picolinic Acid (byproduct) Picolinamide->Picolinic_Acid Over-hydrolysis

Caption: Synthesis of Picolinamide from 2-Cyanopyridine.

Route 3: Synthesis from 2-Methylpyridine (α-Picoline)

This industrial route is a two-step process that begins with the ammoxidation of 2-methylpyridine to form 2-cyanopyridine, which is then hydrolyzed to picolinamide.

Experimental Protocol: Two-Step Industrial Process

Step 1: Ammoxidation of 2-Methylpyridine

This step is typically carried out in a continuous flow reactor at high temperatures (350-450 °C) over a solid-state catalyst. A gaseous mixture of 2-methylpyridine, ammonia, and air (as the oxygen source) is passed over a catalyst bed, commonly a mixture of metal oxides (e.g., vanadium and molybdenum oxides on a support like alumina or silica). The effluent gas stream containing 2-cyanopyridine, unreacted starting materials, and byproducts is then cooled to condense the products.

Step 2: Hydrolysis of 2-Cyanopyridine

The crude 2-cyanopyridine from the ammoxidation step is then subjected to hydrolysis as described in Route 2 . In an industrial setting, this is often a continuous process where the 2-cyanopyridine feed is mixed with a base and heated in a reactor to afford picolinamide.

Logical Workflow

Methylpyridine 2-Methylpyridine Cyanopyridine 2-Cyanopyridine Methylpyridine->Cyanopyridine High Temp (350-450°C) Ammonia_O2 Ammonia (NH₃) + Oxygen (O₂) Ammonia_O2->Cyanopyridine Catalyst Metal Oxide Catalyst Catalyst->Cyanopyridine Picolinamide Picolinamide Cyanopyridine->Picolinamide Hydrolysis Hydrolysis (as in Route 2) Hydrolysis->Picolinamide

Caption: Synthesis of Picolinamide from 2-Methylpyridine.

Concluding Remarks

The selection of a synthesis route for picolinamide is a critical decision in the workflow of chemical research and development.

  • Route 1 (from Picolinic Acid) is a reliable and well-established laboratory-scale method, particularly when functionalized amines are used to create derivatives. However, the use of thionyl chloride requires careful handling.

  • Route 2 (from 2-Cyanopyridine) offers a more direct and potentially higher-yielding approach, which is amenable to both laboratory and larger-scale synthesis. The key challenge lies in carefully controlling the reaction conditions to prevent the formation of the picolinic acid byproduct.

  • Route 3 (from 2-Methylpyridine) represents the most cost-effective route for large-scale industrial production due to the low cost of the starting material. However, this multi-step process requires specialized equipment for the high-temperature ammoxidation step.

Researchers and drug development professionals are encouraged to consider these factors in the context of their specific project goals to select the most appropriate and efficient synthesis strategy.

Picolinamide Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in oncology research is exploring the potential of picolinamide derivatives to combat drug-resistant cancer. These compounds are demonstrating notable efficacy in various cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. This guide provides a comparative overview of the performance of select picolinamide derivatives, supported by available experimental data, to inform researchers and drug development professionals in the field.

Comparative Efficacy in Cancer Cell Lines

While direct comparative studies of picolinamide derivatives in drug-resistant versus sensitive parental cell lines are still emerging, existing research provides valuable insights into their general anticancer activity. The following table summarizes the cytotoxic effects of various picolinamide derivatives against a panel of human cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Series 8j A549Lung Carcinoma12.5[1]
HepG2Hepatocellular Carcinoma20.6[1]
Series 8l A549Lung Carcinoma13.2[1]
HepG2Hepatocellular Carcinoma18.2[1]
Thienylpicolinamidine 4a SRLeukemia0.34[2]
SW-620Colon Adenocarcinoma0.43[2]
NCI-H460Non-Small Cell Lung Cancer0.52[2]
Thienylpicolinamidine 4b SRLeukemia0.58[2]
K-562Chronic Myelogenous Leukemia0.90[2]
Sorafenib (Reference) A549Lung Carcinoma19.3[1]
HepG2Hepatocellular Carcinoma29.0[1]
Axitinib (Reference) A549Lung Carcinoma22.4[1]
HepG2Hepatocellular Carcinoma38.7[1]

Mechanisms of Action and Signaling Pathways

Picolinamide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival. One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis.

Several synthesized picolinamide-based derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1] This inhibition disrupts the downstream signaling cascade that promotes the formation of new blood vessels, which are essential for tumor growth and metastasis.

The proposed mechanism of action for some picolinamide derivatives involves their interaction with the ATP-binding site of VEGFR-2, thereby blocking its kinase activity. This, in turn, affects downstream signaling pathways that regulate cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Apoptosis Apoptosis Picolinamide->Apoptosis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

VEGFR-2 signaling pathway and inhibition by picolinamide derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the picolinamide derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the picolinamide derivatives or a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add picolinamide derivatives B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance G->H I Calculate IC50 H->I

References

Safety Operating Guide

Proper Disposal of 4-Ethylpicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and responsible disposal of 4-Ethylpicolinamide, ensuring the protection of personnel and the environment. The following procedures are based on general best practices for chemical waste management and information from safety data sheets of structurally similar compounds.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations governing chemical waste disposal.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves should be worn.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes risk and ensures compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should clearly indicate the contents and associated hazards.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. Keep the container securely closed when not in use.[2][3]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Pathway:

    • This compound waste should be disposed of through an approved hazardous waste disposal facility.[2][3]

    • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. They will have established procedures and licensed contractors for this purpose.

    • Do not dispose of this compound down the drain or in regular solid waste.

Quantitative Data Summary

The following table should be populated with specific data obtained from the official Safety Data Sheet (SDS) for this compound.

Data PointValue (from SDS)Unit
LD50 (Oral) Not Availablemg/kg
LD50 (Dermal) Not Availablemg/kg
LC50 (Inhalation) Not Availableppm/mg/L
Reportable Quantity (RQ) Not Availablelbs/kg

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and reusing or recycling materials where feasible and safe.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Official Safety Data Sheet (SDS) and Local Regulations start->consult_sds identify_hazards Identify Hazards (e.g., Flammable, Toxic, Corrosive) consult_sds->identify_hazards select_ppe Select and Wear Appropriate PPE identify_hazards->select_ppe segregate_waste Segregate Waste in a Labeled, Compatible Container select_ppe->segregate_waste store_waste Store Waste in a Designated, Secure Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Dispose Through Approved Hazardous Waste Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is intended as a general guide. Always prioritize the specific instructions found in the manufacturer's Safety Data Sheet (SDS) for this compound and your institution's established safety protocols and waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.